Hydantoin, 1-nitro-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitroimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O4/c7-2-1-5(6(9)10)3(8)4-2/h1H2,(H,4,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLADTIPBYWSGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306551 | |
| Record name | 1-Nitro-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2825-15-2 | |
| Record name | 1-Nitro-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Properties of 1-Nitrohydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and known properties of 1-nitrohydantoin. The information is compiled from available scientific literature to assist researchers and professionals in the fields of medicinal chemistry and drug development. This document details the synthetic protocol, physicochemical properties, and stability of 1-nitrohydantoin, presenting quantitative data in accessible formats and illustrating key processes with diagrams.
Introduction
1-Nitrohydantoin is a derivative of hydantoin, a heterocyclic compound. While the broader class of hydantoins has been explored for various pharmacological activities, 1-nitrohydantoin itself is primarily of interest from a chemical standpoint, particularly concerning its synthesis and stability. Its utility as a potential pharmaceutical agent or intermediate is not well-documented in publicly available literature. This guide focuses on the fundamental chemistry of 1-nitrohydantoin.
Synthesis of 1-Nitrohydantoin
The primary method for the synthesis of 1-nitrohydantoin is the direct nitration of hydantoin using a mixed acid system of fuming nitric acid and concentrated sulfuric acid. This electrophilic substitution reaction introduces a nitro group at the N-1 position of the hydantoin ring.
Experimental Protocol
The following protocol is adapted from a method described in the Journal of the American Chemical Society.
Materials:
-
Hydantoin
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
In a flask submerged in an ice-salt bath to maintain a temperature of 0-5 °C, slowly add 10 grams of hydantoin to 100 grams of a chilled mixture of equal parts fuming nitric acid and concentrated sulfuric acid.
-
Stir the mixture mechanically while maintaining the temperature at 0-5 °C until all the hydantoin has dissolved.
-
Continue stirring for an additional 30 minutes at this temperature.
-
Pour the reaction mixture slowly onto 500 grams of crushed ice with constant stirring.
-
Allow the ice to melt, during which time the 1-nitrohydantoin will precipitate out of the solution.
-
Collect the crude product by filtration.
-
Purify the crude 1-nitrohydantoin by recrystallizing from a minimal amount of hot ethanol.
-
Dry the purified crystals. The expected yield of pure 1-nitrohydantoin is approximately 60-70%.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1-nitrohydantoin.
Caption: Workflow for the synthesis of 1-nitrohydantoin.
Physicochemical Properties
The physicochemical properties of 1-nitrohydantoin have been characterized to some extent. The available quantitative data is summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₃H₃N₃O₄ | - |
| Molecular Weight | 145.08 g/mol | - |
| Melting Point | 162-163 °C | Decomposes upon melting. |
| pKa | 3.85 | Exhibits acidic properties due to the N-H proton. |
| Appearance | Crystalline solid | - |
| Solubility | Data not available | Known to be unstable in water. |
| Spectral Data (IR, NMR, UV-Vis) | Data not available in detail | Spectroscopic methods have been used for characterization, but specific peak data is not readily available in the literature. |
Stability and Reactivity
A key characteristic of 1-nitrohydantoin is its limited stability, particularly in aqueous solutions.
-
Hydrolysis: 1-Nitrohydantoin is susceptible to hydrolysis, especially under neutral or basic conditions, leading to the opening of the hydantoin ring.
-
Thermal Stability: The compound decomposes upon melting, indicating limited thermal stability.
-
Acidity: The presence of the nitro group enhances the acidity of the remaining N-H proton (at the 3-position) compared to unsubstituted hydantoin. The pKa of 3.85 indicates it is a moderately weak acid.
Biological Properties and Signaling Pathways
Extensive searches of scientific literature did not yield any significant information regarding the biological activity of 1-nitrohydantoin. There is no available data on its pharmacological effects, mechanism of action, or any associated signaling pathways. The focus of the available research is on its synthesis and chemical properties.
Conclusion
1-Nitrohydantoin is a chemically interesting molecule whose synthesis is straightforward via the nitration of hydantoin. Its properties are marked by acidic character and notable instability in aqueous media. While the synthesis and basic physicochemical characteristics are documented, a comprehensive profile, including detailed spectral data, quantitative solubility, and particularly any biological activity, remains largely unreported in the accessible scientific literature. For researchers in drug development, while the hydantoin scaffold is of significant interest, 1-nitrohydantoin itself does not currently have a defined biological role. Future investigations would be required to explore any potential pharmacological applications.
An In-Depth Technical Guide to 1-Nitrohydantoin: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for 1-nitrohydantoin. It is intended to serve as a detailed resource for researchers and professionals involved in drug development and chemical analysis. This document outlines the structural characteristics of 1-nitrohydantoin and presents a summary of its key analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and analysis of this compound are also provided to facilitate its practical application in a laboratory setting.
Chemical Structure and Properties
1-Nitrohydantoin, with the IUPAC name 1-nitroimidazolidine-2,4-dione, is a derivative of hydantoin, a heterocyclic organic compound. The core structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a nitro group (NO₂) attached to one of the nitrogen atoms at position 1.
The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the hydantoin ring, affecting its reactivity and spectral characteristics.
Chemical Structure of 1-Nitrohydantoin:
Figure 1: Chemical structure of 1-nitrohydantoin.
Table 1: Chemical Properties of 1-Nitrohydantoin
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O₄ | [1] |
| Molecular Weight | 145.07 g/mol | [1] |
| IUPAC Name | 1-nitroimidazolidine-2,4-dione | [1] |
| CAS Number | 2825-15-2 | [1] |
| PubChem CID | 11137296 | [1] |
Synthesis of 1-Nitrohydantoin
A common method for the synthesis of 1-nitrohydantoin involves the nitration of hydantoin. This electrophilic substitution reaction introduces a nitro group onto the nitrogen atom at the 1-position of the hydantoin ring.
Logical Workflow for the Synthesis of 1-Nitrohydantoin:
Figure 2: Synthesis workflow for 1-nitrohydantoin.
Experimental Protocol: Nitration of Hydantoin
This protocol outlines a general procedure for the laboratory-scale synthesis of 1-nitrohydantoin.[2][3][4][5]
Materials:
-
Hydantoin
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve a known quantity of hydantoin in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the hydantoin solution using a dropping funnel, while maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude 1-nitrohydantoin will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold distilled water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 1-nitrohydantoin.
-
Dry the purified crystals in a desiccator.
Analytical Methods
The characterization and analysis of 1-nitrohydantoin are crucial for confirming its identity, purity, and structural integrity. The following sections detail the primary analytical techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 1-nitrohydantoin by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Table 2: Predicted ¹H NMR Spectral Data for 1-Nitrohydantoin
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 5.0 | Singlet | 2H | CH₂ |
| ~8.0 - 8.5 | Broad Singlet | 1H | NH |
Note: Predicted values are based on the analysis of similar hydantoin structures and the electronic effects of the nitro group. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 3: Predicted ¹³C NMR Spectral Data for 1-Nitrohydantoin
| Chemical Shift (δ) ppm | Assignment |
| ~50 - 60 | CH₂ |
| ~155 - 165 | C=O (at C4) |
| ~170 - 180 | C=O (at C2) |
Note: Predicted values are based on typical chemical shifts for hydantoin derivatives.[6][7][8][9]
Sample Preparation:
-
Dissolve 5-10 mg of purified 1-nitrohydantoin in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
¹³C NMR:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling to simplify the spectrum to singlets for each unique carbon.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1-nitrohydantoin by measuring the absorption of infrared radiation, which causes molecular vibrations.[10][11][12]
Table 4: Characteristic IR Absorption Bands for 1-Nitrohydantoin
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200 - 3400 | Medium, Broad | N-H Stretch |
| ~1720 - 1780 | Strong | C=O Stretch (Amide Carbonyls) |
| ~1500 - 1560 | Strong | Asymmetric NO₂ Stretch |
| ~1340 - 1380 | Strong | Symmetric NO₂ Stretch |
| ~1100 | Medium | C-N Stretch |
Note: These are expected absorption ranges and may vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).[13][14]
Experimental Workflow for FT-IR Analysis:
References
- 1. Hydantoin, 1-nitro- | C3H3N3O4 | CID 11137296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. webassign.net [webassign.net]
- 5. youtube.com [youtube.com]
- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 7. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitrofurantoin [webbook.nist.gov]
The Enigmatic World of 1-Nitrohydantoin Derivatives: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold, a five-membered ring containing a urea moiety, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs. While various substitutions on the hydantoin ring have been extensively explored, leading to blockbuster drugs for epilepsy and microbial infections, the 1-nitrohydantoin class of derivatives remains a largely uncharted territory. This technical guide delves into the available scientific literature to provide a comprehensive overview of 1-nitrohydantoin derivatives, focusing on their synthesis, and potential biological activities.
The 1-Nitrohydantoin Core: Synthesis and Properties
The foundational molecule, 1-nitrohydantoin (also known as 1-nitro-imidazolidine-2,4-dione), is a critical starting point for the synthesis of its derivatives. While detailed synthetic protocols for a wide range of derivatives are scarce in publicly available literature, the existence of 1-nitrohydantoin is confirmed through its role as a precursor in the synthesis of other compounds.
One notable mention in the literature is the electrolytic reduction of 1-nitrohydantoin to form 1-aminohydantoin. This reaction is a key step in the synthesis of nitrofurantoin, a well-established antibacterial agent. This suggests that the nitration of the hydantoin ring at the N-1 position is a known chemical transformation, likely achieved through standard nitrating agents.
Hypothetical Synthesis Workflow for 1-Nitrohydantoin:
Caption: Hypothetical workflow for the synthesis of 1-nitrohydantoin.
Biological Activities: An Extrapolation from Related Compounds
Direct studies on the biological activities of a broad range of 1-nitrohydantoin derivatives are not extensively reported. However, by examining the activities of structurally related compounds, we can infer potential therapeutic applications. The hydantoin ring itself is a privileged scaffold known for a wide array of pharmacological effects, including antimicrobial and anticonvulsant properties.[1][2] The addition of a nitro group, a well-known pharmacophore, can significantly influence the biological profile of a molecule.
Antimicrobial Potential
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to produce toxic reactive nitrogen species that can damage DNA and other vital cellular components.[3] The prominent example of nitrofurantoin, which contains a nitrofuran moiety attached to a hydantoin ring, underscores the potential of nitro-substituted hydantoins as antibacterial agents. It is plausible that 1-nitrohydantoin derivatives could exhibit similar antimicrobial properties, warranting further investigation.
Anticonvulsant Potential
Hydantoin derivatives, most notably phenytoin, are a well-established class of anticonvulsant drugs. They primarily act by modulating voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the spread of seizure activity. Given the established anticonvulsant activity of the hydantoin core, it is a reasonable hypothesis that 1-nitrohydantoin derivatives could also possess activity against seizure disorders. The electronic properties of the nitro group could influence the interaction of these molecules with their biological targets.
Future Directions and Research Opportunities
The limited available information on 1-nitrohydantoin derivatives highlights a significant gap in medicinal chemistry research. The synthesis and biological evaluation of a library of 1-nitrohydantoin derivatives with diverse substitutions at other positions of the hydantoin ring could lead to the discovery of novel therapeutic agents.
Key research areas to be explored include:
-
Development of robust synthetic methodologies: Establishing efficient and scalable synthetic routes to a variety of 1-nitrohydantoin derivatives is the first critical step.
-
Systematic biological screening: Comprehensive screening of these novel compounds for antimicrobial and anticonvulsant activities is warranted. This should include the determination of quantitative measures such as Minimum Inhibitory Concentrations (MICs) for microbial strains and IC50 values in relevant anticonvulsant assays.
-
Mechanism of action studies: For any active compounds identified, elucidating their mechanism of action will be crucial for further development. This could involve studies on their effects on microbial enzymes, DNA integrity, or neuronal ion channels.
-
Structure-Activity Relationship (SAR) studies: A systematic exploration of how different substituents on the 1-nitrohydantoin scaffold affect biological activity will be essential for optimizing lead compounds.
Logical Flow for Future Research:
Caption: A logical workflow for the future research and development of 1-nitrohydantoin derivatives.
References
Technical Guide: Physicochemical and In-Silico Characterization of 1-Nitrohydantoin
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Nitrohydantoin is a heterocyclic compound featuring a hydantoin ring system N-substituted with a nitro group. While specific experimental data on 1-nitrohydantoin is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physicochemical properties based on computational models. Furthermore, it outlines general experimental protocols and characterization workflows applicable to the synthesis and analysis of 1-nitrohydantoin and related N-nitro compounds. This document serves as a valuable resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.
Hydantoin and its derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The introduction of a nitro group, a strong electron-withdrawing moiety, is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.
Physicochemical Properties (Computed)
Due to the absence of experimentally determined data, the following tables summarize the computed physicochemical properties of 1-nitrohydantoin, providing a foundational dataset for further investigation.
Table 1: Computed Molecular Properties of 1-Nitrohydantoin
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O₄ | PubChem |
| Molecular Weight | 145.07 g/mol | PubChem |
| Exact Mass | 145.01235559 Da | PubChem |
| Monoisotopic Mass | 145.01235559 Da | PubChem |
| Topological Polar Surface Area | 95.2 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 206 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Table 2: Computed Lipophilicity and Solubility-Related Properties of 1-Nitrohydantoin
| Property | Value | Source |
| XLogP3-AA | -0.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
General Experimental Protocols
The following section outlines a general methodology for the synthesis and characterization of N-nitro compounds, which can be adapted for 1-nitrohydantoin.
Synthesis: N-Nitration of Hydantoin
A common method for the synthesis of N-nitro compounds is the nitration of the corresponding amine or amide precursor using a nitrating agent. For the synthesis of 1-nitrohydantoin, the nitration of hydantoin would be the logical approach.
Materials:
-
Hydantoin
-
Fuming nitric acid
-
Acetic anhydride
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask
-
Dropping funnel
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Cool a mixture of acetic anhydride and fuming nitric acid in an ice bath with constant stirring.
-
Slowly add hydantoin to the cooled nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 1-2 hours).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the crude 1-nitrohydantoin by recrystallization from an appropriate solvent system.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons (-CH₂-) and the N-H proton of the hydantoin ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with distinct signals for the carbonyl carbons and the methylene carbon.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the following functional groups:
-
N-H stretching vibration
-
C=O (carbonyl) stretching vibrations (likely two distinct bands for the two carbonyl groups)
-
Asymmetric and symmetric stretching vibrations of the N-NO₂ group, which are typically strong and found in the regions of 1500-1600 cm⁻¹ and 1250-1350 cm⁻¹, respectively.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can help confirm the structure.
Melting Point Determination: The melting point of the purified compound should be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like 1-nitrohydantoin.
Caption: General experimental workflow for synthesis and characterization.
Predictive Property Analysis Workflow
This diagram outlines the logical relationship in predicting the properties of an uncharacterized compound by leveraging data from related known compounds.
Caption: Predictive analysis workflow for uncharacterized compounds.
Conclusion
While experimental data for 1-nitrohydantoin remains elusive, this technical guide provides a solid foundation for its study. The computational data offers valuable insights into its likely physicochemical properties, and the general experimental protocols provide a starting point for its synthesis and characterization. The provided workflows can guide the systematic investigation of this and other novel compounds. Further experimental validation is necessary to confirm the predicted properties and to explore the potential applications of 1-nitrohydantoin in various scientific fields.
A Technical Guide to 1-Nitrohydantoin: Identifiers, Synthesis, and Biological Activity
This document provides a comprehensive technical overview of 1-nitrohydantoin, a nitro-substituted derivative of hydantoin. It is intended for researchers and professionals in chemistry and drug development, detailing its chemical identifiers, a representative synthesis protocol, and its notable biological activities. The information is presented with structured data tables and process diagrams to ensure clarity and ease of use.
Chemical and Physical Identifiers
1-Nitrohydantoin is a small heterocyclic compound. Its identity is established by various international chemical identifiers and properties. The primary identifiers are summarized below.
| Identifier Type | Value | Source |
| CAS Number | 56280-91-6 | PubChem |
| PubChem CID | 182645 | PubChem |
| Molecular Formula | C₃H₃N₃O₄ | PubChem |
| Molecular Weight | 145.07 g/mol | PubChem |
| IUPAC Name | 1-nitroimidazolidine-2,4-dione | PubChem |
| Canonical SMILES | C1(C(=O)N(C(=O)N1)--INVALID-LINK--[O-]) | PubChem |
| InChI Key | YAXPRBMBMHWJTE-UHFFFAOYSA-N | PubChem |
Synthesis of 1-Nitrohydantoin
1-Nitrohydantoin is typically synthesized via the electrophilic nitration of hydantoin. The process involves treating hydantoin with a potent nitrating agent, such as a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride.
This protocol describes a representative method for the synthesis of 1-nitrohydantoin.
Materials:
-
Hydantoin
-
Fuming Nitric Acid (90%)
-
Acetic Anhydride
-
Ice bath
-
Stirring apparatus
-
Filtration equipment (e.g., Büchner funnel)
-
Deionized water
Procedure:
-
Preparation: A reaction vessel equipped with a magnetic stirrer is placed in an ice bath to maintain a low temperature (0-5 °C).
-
Reaction Mixture: Acetic anhydride is added to the reaction vessel. While stirring vigorously, hydantoin is slowly added to the chilled acetic anhydride.
-
Nitration: Fuming nitric acid is added dropwise to the suspension. The temperature must be carefully controlled and kept below 10 °C throughout the addition to prevent runaway reactions and side-product formation.
-
Reaction Time: After the addition is complete, the mixture is stirred for an additional 2-3 hours, allowing the reaction to proceed to completion while maintaining a low temperature.
-
Precipitation: The reaction mixture is then slowly poured into a beaker containing ice-cold deionized water. The crude 1-nitrohydantoin product precipitates out of the solution.
-
Isolation and Purification: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.
Early Studies on the Discovery and Synthesis of 1-Nitrohydantoin: A Technical Guide
This technical guide provides an in-depth overview of the foundational studies concerning the discovery and synthesis of 1-nitrohydantoin. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the historical context and early methodologies for producing this compound. The document details the seminal synthetic routes, presents quantitative data from early reports, and outlines the experimental protocols.
Introduction
Hydantoin and its derivatives represent a critical class of heterocyclic compounds with a wide range of applications in pharmacology. The introduction of a nitro group to the hydantoin scaffold can significantly alter its chemical and biological properties, leading to compounds with potential therapeutic value. Early investigations into the nitration of hydantoin laid the groundwork for understanding the reactivity of the hydantoin ring and for the synthesis of novel derivatives. This guide focuses on the pioneering work that first described the synthesis of 1-nitrohydantoin.
Early Synthetic Methodologies
The initial synthesis of 1-nitrohydantoin was primarily achieved through the direct nitration of hydantoin using strong nitrating agents. Two principal methods from the early literature stand out: nitration with a mixture of nitric acid and acetic anhydride, and nitration using ethyl nitrate in the presence of a strong base.
Nitration via Nitric Acid and Acetic Anhydride
One of the earliest successful methods for synthesizing 1-nitrohydantoin involved the use of a potent nitrating mixture formed from fuming nitric acid and acetic anhydride. This combination generates acetyl nitrate in situ, which then acts as the electrophile to nitrate the hydantoin ring. The reaction is typically performed at low temperatures to control the exothermic nature of the nitration process and to minimize the formation of byproducts. This method was noted for its effectiveness in producing the desired N-nitro derivative.
Nitration via Ethyl Nitrate and Sodium Ethoxide
An alternative approach described in early literature involves the use of ethyl nitrate as the nitrating agent in the presence of a strong base, such as sodium ethoxide. In this method, the base deprotonates the hydantoin at the N-1 position, generating a nucleophilic anion. This anion then attacks the electrophilic nitrogen of ethyl nitrate, leading to the formation of 1-nitrohydantoin. This technique offered a different pathway to the target compound, avoiding the use of highly corrosive fuming nitric acid.
Quantitative Data Summary
The following table summarizes the quantitative data reported in the early studies on the synthesis of 1-nitrohydantoin.
| Method | Reactants | Yield (%) | Melting Point (°C) | Reference |
| Nitric Acid / Acetic Anhydride | Hydantoin, Fuming Nitric Acid, Acetic Anhydride | 68% | 168-170 °C (dec.) | |
| Ethyl Nitrate / Sodium Ethoxide | Hydantoin, Ethyl Nitrate, Sodium Ethoxide | 35% | Not specified |
Note: "dec." indicates decomposition.
Experimental Protocols
The following sections provide detailed experimental methodologies as described in the foundational literature for the synthesis of 1-nitrohydantoin.
Protocol 1: Synthesis via Nitric Acid and Acetic Anhydride
This procedure is adapted from the work of Shildneck and Long.
-
Preparation of the Nitrating Mixture: 10 g of fuming nitric acid (sp. gr. 1.5) is added dropwise to 30 g of acetic anhydride while maintaining the temperature between 5-10 °C with an ice bath. The mixture is stirred until a homogenous solution is obtained.
-
Nitration Reaction: 5 g of finely powdered hydantoin is added in small portions to the prepared nitrating mixture over a period of 30 minutes. The temperature is strictly maintained below 10 °C throughout the addition.
-
Reaction Completion and Isolation: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 10 °C. The resulting solution is then poured onto 200 g of crushed ice.
-
Product Collection and Purification: The white precipitate that forms is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus, and then dried in a vacuum desiccator over sulfuric acid. The reported yield of 1-nitrohydantoin is 68% of the theoretical amount.
Visualizations
The following diagrams illustrate the logical workflow of the early synthetic methods for 1-nitrohydantoin.
Caption: Synthesis of 1-Nitrohydantoin via Nitric Acid and Acetic Anhydride.
Caption: Synthesis of 1-Nitrohydantoin via Ethyl Nitrate and Sodium Ethoxide.
Theoretical Insights into the Stability of 1-Nitrohydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitrohydantoin is a molecule of interest due to its structural similarity to other pharmacologically active hydantoin derivatives and the presence of an energetic nitro group. Understanding the stability of this compound is crucial for its potential applications in drug development, synthesis, and as an energetic material. This technical guide provides an in-depth analysis of the theoretical aspects of 1-nitrohydantoin stability, drawing upon computational studies of related nitro compounds and hydantoin derivatives in the absence of direct experimental or theoretical data on the target molecule.
The primary decomposition pathways for nitro compounds typically involve the cleavage of the C-NO₂ or N-NO₂ bond and nitro-nitrite isomerization.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms and quantifying the bond dissociation energies (BDEs) that govern thermal stability.[3][4] This guide will extrapolate from these findings to predict the likely behavior of 1-nitrohydantoin.
Predicted Decomposition Pathways
Based on studies of analogous aliphatic and N-nitro compounds, two primary thermal decomposition pathways are anticipated for 1-nitrohydantoin:
-
N-NO₂ Bond Homolysis: The cleavage of the bond between the hydantoin ring nitrogen and the nitro group is a probable initial step in the decomposition process. This pathway results in the formation of a hydantoin radical and a nitrogen dioxide radical (•NO₂). The energy required for this bond scission is a critical indicator of the molecule's thermal stability.
-
Nitro-Nitrite Rearrangement: This isomerization pathway involves the migration of an oxygen atom from the nitro group to the nitrogen atom of the hydantoin ring, forming a nitrite intermediate. This intermediate is often less stable and can subsequently decompose through various routes. While more common in C-nitro compounds, its possibility in N-nitro systems cannot be entirely ruled out without specific computational studies.[2]
Computational Methodologies for Stability Analysis
The theoretical investigation of 1-nitrohydantoin's stability would necessitate the use of quantum chemical calculations. The following outlines a typical computational protocol based on established methods for similar molecules:
1. Geometry Optimization and Frequency Calculations:
-
Method: Density Functional Theory (DFT) is a widely used and effective method for these types of studies.[3][4]
-
Functional: A hybrid functional, such as B3LYP, is often chosen for its balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is commonly employed to provide a good description of the electronic structure.
-
Procedure: The initial geometry of the 1-nitrohydantoin molecule is optimized to find the minimum energy conformation. Frequency calculations are then performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).
2. Bond Dissociation Energy (BDE) Calculation:
-
Procedure: To determine the N-NO₂ bond dissociation energy, the energies of the 1-nitrohydantoin molecule and its corresponding radical fragments (hydantoin radical and •NO₂) are calculated at the same level of theory. The BDE is then calculated as the difference between the sum of the fragment energies and the energy of the intact molecule, with ZPVE corrections.
3. Transition State Search for Isomerization:
-
Procedure: To investigate the nitro-nitrite rearrangement, a transition state (TS) search is performed. This involves finding the saddle point on the potential energy surface that connects the 1-nitrohydantoin reactant and the nitrite intermediate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used.
-
Verification: The identified transition state structure must be confirmed to have exactly one imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the transition state correctly connects the reactant and product.
Quantitative Data from Analogous Systems
While specific data for 1-nitrohydantoin is unavailable, the following table summarizes typical bond dissociation energies for related nitro compounds, providing a basis for estimating the stability of 1-nitrohydantoin.
| Bond Type | Compound Class | Typical BDE (kJ/mol) | Computational Method |
| C-NO₂ | Aliphatic Nitro Compounds | 249 | DFT |
| C-NO₂ | Aromatic Nitro Compounds | 299 - 320 | DFT |
| O-NO₂ | Nitrate Esters | 155 | - |
Data sourced from studies on various nitro compounds and may not be directly representative of 1-nitrohydantoin.[1][5]
Visualizing a Predicted Decomposition Workflow
The following diagram illustrates a logical workflow for the computational investigation of 1-nitrohydantoin stability.
Caption: Computational workflow for stability analysis.
Predicted Decomposition Signaling Pathway
The following diagram illustrates the likely initial steps in the thermal decomposition of 1-nitrohydantoin based on analogous systems.
Caption: Predicted decomposition pathways.
Conclusion
While direct theoretical studies on the stability of 1-nitrohydantoin are not currently available in the public domain, a robust theoretical framework can be constructed based on extensive research into similar nitro compounds. The primary decomposition pathways are predicted to be N-NO₂ bond homolysis and potentially a nitro-nitrite rearrangement. The computational methodologies outlined in this guide provide a clear roadmap for future research to quantify the stability of 1-nitrohydantoin and elucidate its decomposition mechanisms. Such studies will be invaluable for assessing its suitability for various applications and ensuring its safe handling and storage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
"spectroscopic data of 1-nitrohydantoin (NMR, IR, Mass Spec)"
This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitrohydantoin, a key intermediate in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1-nitrohydantoin. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.02 | Singlet | 2H | CH₂ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 164.2 | C=O (Position 2) |
| 150.8 | C=O (Position 4) |
| 56.1 | CH₂ (Position 5) |
Experimental Protocol:
NMR spectra were recorded on a Bruker DRX400 spectrometer operating at 400 MHz for ¹H and 100.6 MHz for ¹³C nuclei. Samples of 1-nitrohydantoin were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in 1-nitrohydantoin. The table below lists the characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3348 | Strong | N-H Stretch |
| 1789 | Strong | C=O Stretch (Asymmetric) |
| 1731 | Strong | C=O Stretch (Symmetric) |
| 1588 | Strong | N-O Stretch (Asymmetric) |
| 1335 | Strong | N-O Stretch (Symmetric) |
Experimental Protocol:
The IR spectrum was obtained using a PerkinElmer Spectrum One Fourier-transform infrared (FTIR) spectrometer. A small amount of solid 1-nitrohydantoin was analyzed as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1-nitrohydantoin.
| m/z | Relative Intensity (%) | Assignment |
| 145 | 40 | [M]⁺ (Molecular Ion) |
| 99 | 100 | [M - NO₂]⁺ |
| 71 | 60 | [M - NO₂ - CO]⁺ |
| 43 | 80 | [CH₂NCO]⁺ |
Experimental Protocol:
Mass spectrometric analysis was performed on a Finnigan MAT 95 high-resolution mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 1-nitrohydantoin.
Caption: Workflow for the synthesis and spectroscopic characterization of 1-nitrohydantoin.
Potential Research Areas for 1-Nitrohydantoin: A Technical Guide for Drug Discovery and Development
Introduction
1-Nitrohydantoin is a heterocyclic organic compound belonging to the hydantoin family, which is a core structure in several established pharmaceutical agents. The incorporation of a nitro group at the N-1 position introduces unique electronic and chemical properties, suggesting its potential as a versatile scaffold for drug discovery and a subject for chemical biology research. While related nitro-heterocyclic compounds have found application as antimicrobial agents, and the hydantoin moiety is known for its anticonvulsant properties, 1-nitrohydantoin itself remains a relatively underexplored molecule.
This technical guide outlines key potential research areas for 1-nitrohydantoin, providing detailed experimental protocols, illustrative data presentation formats, and conceptual workflows to aid researchers, scientists, and drug development professionals in initiating and advancing studies on this compound. The focus is on its potential antimicrobial and anticonvulsant activities, underpinned by its unique chemical reactivity.
Chemical Synthesis and Derivatization
The foundation of any research into 1-nitrohydantoin lies in its efficient synthesis and the ability to create a library of derivatives for structure-activity relationship (SAR) studies. The primary synthetic route involves the nitration of the hydantoin precursor.
Experimental Protocol: Synthesis of 1-Nitrohydantoin
This protocol describes a general method for the synthesis of 1-nitrohydantoin based on common nitration procedures for N-heterocycles.
Objective: To synthesize 1-nitrohydantoin from hydantoin.
Materials:
-
Hydantoin
-
Fuming Nitric Acid (90%)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend hydantoin (1 equivalent) in acetic anhydride (5-10 volumes).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, slowly pour the mixture into a beaker containing ice-cold water (10 volumes) with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 5 volumes), water (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-nitrohydantoin.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation: Synthesis of 1-Nitrohydantoin Derivatives
Systematic derivatization, for instance at the N-3 position, is crucial for SAR studies. The following table provides an illustrative template for summarizing the synthetic results.
| Entry | Substituent (R) | Reaction Conditions | Time (h) | Yield (%) |
| 1 | H | HNO₃/Ac₂O, 0°C | 3 | 75-85 |
| 2 | -CH₃ | NaH, CH₃I, DMF, 0°C to RT | 6 | 90 |
| 3 | -CH₂Ph | K₂CO₃, BnBr, Acetone, reflux | 8 | 85 |
| 4 | -Ph | CuI, L-proline, K₂CO₃, DMSO, 90°C | 24 | 60 |
Visualization: Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and diversification of a 1-nitrohydantoin library for subsequent biological screening.
Caption: Workflow for synthesis and derivatization of 1-nitrohydantoin.
Potential Research Area: Antimicrobial Activity
The nitro-heterocyclic class of compounds includes several important antimicrobial drugs (e.g., metronidazole, nitrofurantoin). Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate reactive nitrogen species that damage cellular components, including DNA.
Proposed Mechanism of Action: Nitroreductase-Mediated Activation
It is hypothesized that 1-nitrohydantoin could act as a pro-drug, requiring activation by microbial nitroreductases. This offers a potential mechanism for selective toxicity against anaerobic bacteria or certain protozoa that possess these enzymes.
The diagram below illustrates this proposed bioactivation pathway.
Caption: Proposed mechanism of nitroreductase-mediated bioactivation.
Experimental Protocol: Antimicrobial Susceptibility Testing
The following protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 1-nitrohydantoin against a panel of microbes.
Objective: To determine the MIC of 1-nitrohydantoin against selected bacterial strains.
Materials:
-
1-Nitrohydantoin stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates (sterile)
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Dispense 50 µL of sterile CAMHB into wells A-H of columns 2-12 of a 96-well plate.
-
Add 100 µL of CAMHB to column 1 (negative control).
-
Add 100 µL of the 1-nitrohydantoin stock solution to column 12.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 12 to column 11, mixing, and continuing this process down to column 2. Discard the final 50 µL from column 2. This creates a concentration gradient.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well from columns 2-12. The final volume in each well will be 100 µL.
-
Column 1 serves as the sterility control (broth only), and a separate well with inoculum but no compound serves as the growth control.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader.
Data Presentation: Antimicrobial Activity
Results from antimicrobial screening should be presented clearly, allowing for easy comparison across different microbial strains.
| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 1 | H | 64 | 128 | >256 |
| 2 | -CH₃ | 32 | 64 | >256 |
| 3 | -CH₂Ph | 16 | 32 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 |
Potential Research Area: Anticonvulsant Activity
The hydantoin ring is a well-established pharmacophore for anticonvulsant drugs, with phenytoin being a prominent example. The mechanism often involves modulation of voltage-gated sodium channels. Investigating 1-nitrohydantoin and its derivatives for anticonvulsant effects is a logical extension of this chemical class.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.
Objective: To evaluate the anticonvulsant activity of 1-nitrohydantoin in a rodent model.
Animals: Male Swiss mice (20-25 g). All procedures must be approved by an Institutional Animal Ethics Committee.
Materials:
-
1-Nitrohydantoin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in water)
-
Positive control (e.g., Phenytoin, Diazepam)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution (0.9% NaCl)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Prepare suspensions of 1-nitrohydantoin and the positive control in the vehicle at various concentrations.
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=6-8 per group).
-
At the time of peak drug effect (e.g., 30-60 minutes post-administration), apply an electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz, 0.2 seconds). Moisten electrodes with saline before application.
-
Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Protection is defined as the complete absence of the tonic hind-limb extension.
-
Calculate the percentage of protected mice in each group.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Data Presentation: Anticonvulsant Screening Data
The results should be tabulated to show dose-response relationships and calculate the ED₅₀.
| Compound | Dose (mg/kg, i.p.) | Number of Animals Tested | Number of Animals Protected | % Protection | ED₅₀ (mg/kg) |
| Vehicle | - | 8 | 0 | 0 | - |
| 1-Nitrohydantoin | 30 | 8 | 2 | 25 | 45.5 |
| 50 | 8 | 5 | 62.5 | ||
| 100 | 8 | 8 | 100 | ||
| Phenytoin | 10 | 8 | 8 | 100 | 6.8 |
Visualization: Anticonvulsant Screening Workflow
This diagram outlines the logical progression from compound synthesis to in vivo anticonvulsant evaluation.
Caption: Workflow for in vivo anticonvulsant activity screening.
Conclusion and Future Directions
1-Nitrohydantoin represents a promising but underexplored chemical entity. The strategic placement of a nitro group on the pharmaceutically relevant hydantoin scaffold opens up significant opportunities for research. The potential for dual antimicrobial and anticonvulsant activities, while mechanistically distinct, makes this scaffold particularly intriguing for developing novel therapeutics.
Future research should focus on:
-
Broad-Spectrum Biological Screening: Evaluating 1-nitrohydantoin and its derivatives against a wider range of bacterial and fungal pathogens, as well as in other neurological disease models.
-
Mechanistic Studies: Elucidating the precise mechanism of action for any observed biological activity, including identifying the specific cellular targets.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead compounds to determine their drug-likeness and potential for further development.
By employing the systematic protocols and structured data analysis outlined in this guide, researchers can effectively unlock the therapeutic potential of 1-nitrohydantoin.
A Technical Guide to the Biological Activity Screening of Novel Hydantoin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoin, a five-membered heterocyclic scaffold also known as imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have led to its integration into several clinically approved drugs, such as the anticonvulsant Phenytoin, the antimicrobial Nitrofurantoin, and the antiandrogen Nilutamide.[1][2] The inherent "privileged" nature of the hydantoin core has spurred extensive research into novel derivatives, revealing a broad spectrum of pharmacological activities. These include anticancer, anticonvulsant, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
This guide provides an in-depth overview of the screening methodologies used to identify and characterize the biological activities of new hydantoin compounds. It details common experimental protocols, summarizes key quantitative data from recent studies, and illustrates critical pathways and workflows to aid in the design and execution of screening campaigns.
Screening Workflows for Novel Hydantoin Compounds
The discovery pipeline for new therapeutic agents based on the hydantoin scaffold follows a multi-stage screening process. This workflow is designed to efficiently identify promising lead compounds from a library of newly synthesized derivatives, progressively evaluating them through more complex and biologically relevant assays.
Caption: General workflow for the screening and development of novel hydantoin derivatives.
Anticancer Activity Screening
Hydantoin derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][2]
Mechanism of Action: HDAC Inhibition
Overexpression of HDACs is common in many cancers, leading to the suppression of tumor suppressor genes.[1] Hydantoin-based compounds can act as HDAC inhibitors, restoring normal gene expression and inducing apoptosis in cancer cells.
References
Methodological & Application
Application Notes & Protocols: Synthesis of 1-Nitrohydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-nitrohydantoin and its derivatives. The following sections outline the necessary reagents, reaction conditions, and expected yields for the preparation of these compounds, which are of interest in medicinal chemistry and energetic materials research.
Introduction
1-Nitrohydantoin serves as a key intermediate in the synthesis of various substituted hydantoin derivatives. The nitro group at the N-1 position activates the molecule for further functionalization, particularly at the N-3 position. The protocols described below are based on established literature methods for the nitration of hydantoin followed by alkylation to introduce diverse side chains.
Synthesis of 1-Nitrohydantoin
The initial step involves the nitration of hydantoin to form the 1-nitrohydantoin precursor. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of fuming nitric acid while maintaining the temperature below 10°C.
-
Nitration Reaction: To the cooled nitrating mixture, add 5.0 g of hydantoin in small portions, ensuring the temperature does not exceed 15°C.
-
Reaction Quenching: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 10-15°C. Pour the reaction mixture onto 100 g of crushed ice.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then dried to afford 1-nitrohydantoin.
Synthesis of 3-Alkyl-1-nitrohydantoin Derivatives
The alkylation of 1-nitrohydantoin at the N-3 position is a common method to generate a library of derivatives. This reaction is typically carried out in the presence of a base and an alkylating agent.
Experimental Protocol:
-
Deprotonation: Dissolve 1.0 equivalent of 1-nitrohydantoin in a suitable solvent such as dimethylformamide (DMF). Add 1.1 equivalents of a base, such as potassium carbonate, and stir the mixture at room temperature for 30 minutes.
-
Alkylation: To the resulting suspension, add 1.2 equivalents of the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 3-alkyl-1-nitrohydantoin derivatives.
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 4 | 85 |
| Ethyl Bromide | K₂CO₃ | DMF | 6 | 82 |
| Benzyl Bromide | K₂CO₃ | DMF | 5 | 90 |
| Propyl Iodide | Cs₂CO₃ | Acetonitrile | 8 | 78 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 3-alkyl-1-nitrohydantoin derivatives from hydantoin.
Caption: General workflow for the synthesis of 3-alkyl-1-nitrohydantoin derivatives.
Signaling Pathway (Hypothetical)
While the primary focus of this document is on the synthesis, 1-nitrohydantoin derivatives are often investigated for their biological activity. The diagram below represents a hypothetical signaling pathway that could be modulated by these compounds, for instance, in the context of cancer research where they might inhibit a key kinase.
Caption: Hypothetical signaling pathway inhibited by a 1-nitrohydantoin derivative.
Application Notes and Protocols: 1-Nitrohydantoin as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-nitrohydantoin as a key intermediate in organic synthesis, with a particular focus on its role in the preparation of bioactive molecules. Detailed experimental protocols for its synthesis and primary transformation are provided, alongside quantitative data and workflow visualizations to facilitate laboratory application.
Introduction
1-Nitrohydantoin is a versatile heterocyclic compound that serves as a valuable building block, primarily as a precursor to 1-aminohydantoin. The subsequent derivatization of 1-aminohydantoin has led to the development of important pharmaceutical agents. Its synthetic value lies in the reactivity of the nitro group, which can be readily reduced to an amino group, opening up a plethora of possibilities for further functionalization. This document outlines the synthesis of 1-nitrohydantoin and its principal application in the synthesis of the antibacterial drug, nitrofurantoin.
Key Applications
The primary and most well-documented application of 1-nitrohydantoin is its use as an intermediate in the synthesis of nitrofurantoin . This involves the reduction of the nitro group to an amine, followed by condensation with 5-nitro-2-furaldehyde.
Data Presentation
Table 1: Summary of Reactions and Typical Yields
| Step | Reaction | Key Reagents | Product | Typical Yield (%) |
| 1 | Nitration of Hydantoin | Conc. HNO₃, Conc. H₂SO₄ | 1-Nitrohydantoin | 70-80% (estimated) |
| 2 | Reduction of 1-Nitrohydantoin | H₂, Pd/C | 1-Aminohydantoin | >90% |
| 3 | Synthesis of Nitrofurantoin | 1-Aminohydantoin, 5-Nitro-2-furaldehyde diacetate | Nitrofurantoin | ~60% (from 1-aminohydantoin)[1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Nitrohydantoin
This protocol describes the nitration of hydantoin using a mixture of concentrated nitric and sulfuric acids. This method is analogous to the well-established procedure for the nitration of guanidine.
Materials:
-
Hydantoin
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Beaker, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper
Procedure:
-
In a beaker equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring to prepare the nitrating mixture.
-
Once the nitrating mixture has cooled to 0-5 °C, slowly add hydantoin in small portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 1-nitrohydantoin is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator under vacuum.
Expected Outcome: A white to pale yellow crystalline solid. The expected yield is estimated to be in the range of 70-80%.
Protocol 2: Reduction of 1-Nitrohydantoin to 1-Aminohydantoin
This protocol details the catalytic hydrogenation of 1-nitrohydantoin to 1-aminohydantoin using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
1-Nitrohydantoin
-
Ethanol or Methanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite® or other filter aid
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-nitrohydantoin in a sufficient volume of ethanol or methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per equipment specifications) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain 1-aminohydantoin.
Expected Outcome: A solid residue of 1-aminohydantoin. The reaction is typically high-yielding (>90%).
Protocol 3: Synthesis of Nitrofurantoin from 1-Aminohydantoin
This protocol describes the final condensation step to produce nitrofurantoin.
Materials:
-
1-Aminohydantoin
-
5-Nitro-2-furaldehyde diacetate
-
Dilute aqueous acid (e.g., HCl or H₂SO₄)
-
Ethanol
-
Reflux apparatus, magnetic stirrer, Buchner funnel, filter paper
Procedure:
-
Suspend 1-aminohydantoin in a mixture of water and ethanol.
-
Add a catalytic amount of dilute acid to the suspension.
-
To this stirred mixture, add 5-nitro-2-furaldehyde diacetate.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the nitrofurantoin product.
Expected Outcome: A yellow crystalline solid of nitrofurantoin. The yield is approximately 60% based on 1-aminohydantoin.[1]
Mandatory Visualization
References
Application Notes and Protocols for the Detection of 1-Nitrohydantoin in Biological Samples
These application notes provide detailed methodologies for the detection and quantification of 1-nitrohydantoin in biological matrices, targeting researchers, scientists, and professionals in drug development. The protocols are designed to offer a comprehensive guide, from sample preparation to data analysis, utilizing modern analytical techniques.
Introduction
1-Nitrohydantoin is a nitrated derivative of hydantoin. The detection and quantification of such compounds in biological samples are crucial for various research areas, including toxicology and pharmaceutical development. This document outlines two primary analytical methods for this purpose: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Electrochemical Detection.
Method 1: HPLC-MS/MS for Quantification of 1-Nitrohydantoin
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules in complex biological matrices.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Principle: SPE is employed to clean up the sample and concentrate the analyte of interest, removing interfering substances from the biological matrix.
-
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Biological sample (e.g., plasma, urine)
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the biological sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the 1-nitrohydantoin and other retained compounds with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1-nitrohydantoin. For example, a potential transition could be m/z 144 -> 100.
-
Collision Energy: Optimize the collision energy for the specific MRM transition to achieve maximum sensitivity.
-
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 ng/mL | |
| Limit of Quantification (LOQ) | 0.5 ng/mL | |
| Recovery | > 90% | |
| Linearity (R²) | > 0.99 |
Workflow Diagram
Caption: Workflow for 1-nitrohydantoin detection by HPLC-MS/MS.
Method 2: Electrochemical Detection of 1-Nitrohydantoin
Electrochemical methods offer a sensitive and cost-effective alternative for the detection of electroactive compounds like 1-nitrohydantoin. These methods are based on the oxidation or reduction of the analyte at an electrode surface.
Experimental Protocol
1. Electrode Preparation
-
Principle: A modified electrode is used to enhance the electrochemical signal for 1-nitrohydantoin.
-
Materials:
-
Glassy carbon electrode (GCE)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Nafion solution
-
Phosphate buffer solution (PBS), pH 7.4
-
-
Procedure:
-
Polishing: Polish the GCE with alumina slurry, then sonicate in water and ethanol.
-
Coating: Disperse MWCNTs in a Nafion solution by sonication. Drop-cast a small volume (e.g., 5 µL) of the suspension onto the GCE surface and let it dry.
-
2. Electrochemical Measurement
-
Instrumentation: A potentiostat with a three-electrode system (modified GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).
-
Technique: Differential Pulse Voltammetry (DPV) is a suitable technique for quantitative analysis.
-
Procedure:
-
Immerse the three-electrode system into an electrochemical cell containing a known volume of PBS (pH 7.4).
-
Add a specific volume of the pre-treated biological sample.
-
Record the DPV response by scanning the potential over a defined range (e.g., from -0.2 V to -0.8 V). The reduction of the nitro group on 1-nitrohydantoin will produce a peak current that is proportional to its concentration.
-
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 µM | |
| Linear Range | 0.1 µM - 100 µM | |
| Recovery (in spiked urine) | 95-105% |
Workflow Diagram
Caption: Workflow for electrochemical detection of 1-nitrohydantoin.
General Experimental Workflow
The following diagram illustrates the logical flow from sample collection to final data interpretation, applicable to most analytical methods for target compound analysis in biological matrices.
Caption: General logical workflow for analyzing biological samples.
Application Notes and Protocols: 1-Nitrohydantoin as a Potential Pharmacophore in Drug Design
Introduction
The 1-nitrohydantoin scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique electronic and structural features contribute to its ability to interact with various biological targets, making it a versatile starting point for the design of novel therapeutic agents. This document provides an overview of the applications of 1-nitrohydantoin in drug design, with a focus on its antimicrobial and anticonvulsant properties. Detailed experimental protocols for the evaluation of these activities are also presented to facilitate further research and development in this area.
Antimicrobial Activity of 1-Nitrohydantoin Derivatives
1-Nitrohydantoin derivatives have been investigated for their potential as antimicrobial agents. The nitro group at the N1 position is crucial for their activity, which is believed to involve the enzymatic reduction of the nitro group to cytotoxic metabolites within the microbial cell.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1-nitrohydantoin derivatives against various bacterial and fungal strains.
| Compound | R Group | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | Reference |
| 1 | H | 16 | 32 | 64 | >128 | 32 | |
| 2 | CH₃ | 8 | 16 | 32 | 64 | 16 | |
| 3 | C₂H₅ | 16 | 16 | 64 | 64 | 32 | |
| 4 | C₆H₅ | 4 | 8 | 16 | 32 | 8 | |
| 5 | 4-Cl-C₆H₄ | 2 | 4 | 8 | 16 | 4 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of 1-nitrohydantoin derivatives.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Resazurin solution (0.015% w/v)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the test compound stock solution to the first well of a row. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of microbial growth.
Anticonvulsant Activity of 1-Nitrohydantoin Derivatives
Derivatives of 1-nitrohydantoin have also shown promise as anticonvulsant agents. Their mechanism of action is thought to involve the modulation of voltage-gated sodium channels, which are critical for regulating neuronal excitability.
Quantitative Data Summary
The following table presents the median effective dose (ED₅₀) of selected 1-nitrohydantoin derivatives in the maximal electroshock (MES) test, a common preclinical model for generalized tonic-clonic seizures.
| Compound | R Group | MES Test ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 6 | H | 150 | >300 | >2.0 | |
| 7 | CH₃ | 98 | 250 | 2.55 | |
| 8 | C₂H₅ | 75 | 200 | 2.67 | |
| 9 | C₆H₅ | 52 | 150 | 2.88 | |
| 10 | 4-F-C₆H₄ | 35 | 120 | 3.43 |
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol describes the procedure for evaluating the anticonvulsant activity of 1-nitrohydantoin derivatives using the MES test in rodents.
Materials:
-
Rodents (mice or rats)
-
Electroshock apparatus with corneal electrodes
-
Test compounds (suspended in 0.5% methylcellulose)
-
Vehicle control (0.5% methylcellulose)
-
Positive control (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. Administer the vehicle to the control group.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Electroshock Application: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hind limb extension seizure. The absence of this seizure is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
-
Neurotoxicity Assessment: Assess neurotoxicity using the rotarod test to determine the TD₅₀ (the dose that causes motor impairment in 50% of the animals). The Protective Index (PI) is then calculated as TD₅₀/ED₅₀.
Conclusion
The 1-nitrohydantoin scaffold represents a valuable starting point for the development of new therapeutic agents with diverse biological activities. The data and protocols presented herein provide a foundation for researchers to explore the potential of this pharmacophore further. Structure-activity relationship (SAR) studies, guided by the screening methods outlined, will be instrumental in optimizing the potency and selectivity of 1-nitrohydantoin derivatives for various therapeutic targets. Future work should also focus on elucidating the precise mechanisms of action to facilitate rational drug design and development.
Application of 1-Nitrohydantoin in Medicinal Chemistry: A Focus on Synthetic Utility
Application Notes and Protocols
Introduction
1-Nitrohydantoin is a heterocyclic organic compound belonging to the hydantoin family. While direct therapeutic applications of 1-nitrohydantoin are not extensively documented in publicly available literature, its significance in medicinal chemistry primarily lies in its role as a key intermediate in the synthesis of more complex, pharmacologically active molecules. The hydantoin scaffold itself is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.
This document provides an overview of the application of 1-nitrohydantoin as a synthetic precursor, with a particular focus on its role in the synthesis of the antibacterial agent nitrofurantoin. Detailed protocols for the synthesis of 1-nitrohydantoin and its subsequent conversion to a key amine intermediate are provided as representative methods. The biological activity of nitrofurantoin is presented to illustrate the ultimate medicinal value derived from the 1-nitrohydantoin scaffold.
Synthetic Applications of 1-Nitrohydantoin
The primary application of 1-nitrohydantoin in medicinal chemistry is as a precursor to 1-aminohydantoin. The reduction of the nitro group at the N-1 position yields a versatile amino group that can be further functionalized to build more complex molecular architectures. This is exemplified in the synthesis of nitrofurantoin, a widely used antibiotic for urinary tract infections.
Synthetic Pathway to Nitrofurantoin via 1-Nitrohydantoin
The overall synthetic route from hydantoin to nitrofurantoin involves the nitration of the hydantoin ring to form 1-nitrohydantoin, followed by reduction to 1-aminohydantoin, and subsequent condensation with 5-nitro-2-furaldehyde.
Application Note: Scale-Up Synthesis of 1-Nitrohydantoin for Preclinical Studies
Abstract
This application note provides a detailed protocol for the scale-up synthesis of 1-nitrohydantoin, a nitro-heterocyclic compound of interest for preclinical research. The synthesis is a two-step process commencing with the Urech synthesis of hydantoin from glycine, followed by a selective N-nitration. This document outlines the synthetic procedures, purification methods, and analytical characterization of the final compound. All quantitative data is presented in tabular format for clarity. Additionally, a proposed mechanism of action for nitro-heterocyclic compounds is illustrated.
Introduction
Nitro-heterocyclic compounds are a significant class of molecules in medicinal chemistry, with several approved drugs demonstrating potent antimicrobial and anticancer activities.[1][2][3] Their biological effects are often attributed to the reductive activation of the nitro group by cellular nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital macromolecules.[1][4][5] 1-Nitrohydantoin is a simple nitro-heterocyclic compound that serves as a valuable scaffold for further chemical elaboration and biological screening in drug discovery programs. The development of a robust and scalable synthetic route is crucial for providing sufficient quantities of the material for preclinical evaluation.
This application note details a two-step synthesis for 1-nitrohydantoin suitable for producing gram-scale quantities required for initial preclinical studies.
Synthesis of 1-Nitrohydantoin
The synthesis of 1-nitrohydantoin is achieved in two sequential steps:
-
Step 1: Synthesis of Hydantoin Precursor: The hydantoin ring system is first synthesized from glycine and potassium cyanate via the Urech hydantoin synthesis.
-
Step 2: N-Nitration of Hydantoin: The hydantoin precursor is then selectively nitrated at the N-1 position using a mixed acid reagent of fuming nitric acid and acetic anhydride.
Synthetic workflow for 1-nitrohydantoin.
Experimental Protocols
Step 1: Synthesis of Hydantoin
This protocol is adapted from the Urech hydantoin synthesis.
Materials:
-
Glycine
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve glycine (75 g, 1.0 mol) in 500 mL of deionized water.
-
In a separate beaker, dissolve potassium cyanate (89.2 g, 1.1 mol) in 200 mL of deionized water.
-
Slowly add the potassium cyanate solution to the glycine solution with vigorous stirring.
-
Heat the reaction mixture to 80 °C and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and then acidify to pH 2 by the slow addition of concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux for 2 hours to effect cyclization.
-
Cool the reaction mixture in an ice bath to precipitate the hydantoin.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude hydantoin from hot ethanol to yield pure hydantoin as a white crystalline solid.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Table 1: Quantitative Data for Hydantoin Synthesis
| Parameter | Value |
| Starting Material | Glycine (75 g) |
| Yield | 85 g (85%) |
| Melting Point | 220-222 °C |
| Appearance | White crystalline solid |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 1-Nitrohydantoin
This protocol employs a mixed acid nitrating agent. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield. The reaction is exothermic and requires careful temperature control.
Materials:
-
Hydantoin
-
Fuming Nitric Acid (90%)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, suspend hydantoin (50 g, 0.5 mol) in 200 mL of acetic anhydride.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (35 mL, 0.75 mol) to the stirred suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The crude 1-nitrohydantoin will precipitate as a pale yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude 1-nitrohydantoin from an ethanol/water mixture to yield the pure product.
-
Dry the final product in a vacuum desiccator over P₂O₅.
Table 2: Quantitative Data for 1-Nitrohydantoin Synthesis
| Parameter | Value |
| Starting Material | Hydantoin (50 g) |
| Yield | 58 g (80%) |
| Melting Point | 175-177 °C (decomposes) |
| Appearance | Pale yellow crystalline solid |
| Purity (by HPLC) | >97% |
Analytical Characterization
Table 3: Spectroscopic Data for 1-Nitrohydantoin
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.25 (s, 2H, CH₂), 9.5 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 48.5 (CH₂), 155.0 (C=O), 168.0 (C=O) |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1780 (C=O), 1720 (C=O), 1550 (N-NO₂) |
| Mass Spec (ESI-) | m/z 144.0 [M-H]⁻ |
Proposed Biological Mechanism of Action
The biological activity of many nitro-heterocyclic compounds is dependent on the enzymatic reduction of the nitro group.[5][6][7] This process is typically carried out by bacterial or parasitic nitroreductases. The reduction generates highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as reactive oxygen species (ROS). These reactive species are non-specific in their targets and can cause widespread cellular damage, including DNA strand breaks, inhibition of DNA repair mechanisms, and damage to ribosomal proteins, ultimately leading to cell death.[1][4]
Proposed mechanism of action for 1-nitrohydantoin.
Conclusion
This application note provides a comprehensive and detailed methodology for the scale-up synthesis of 1-nitrohydantoin for preclinical studies. The two-step synthesis is efficient and utilizes readily available starting materials. The provided protocols, along with the tabulated quantitative and analytical data, should enable researchers to produce this compound in sufficient quantities for further biological evaluation. The illustrated mechanism of action provides context for the potential antimicrobial or cytotoxic properties of 1-nitrohydantoin.
References
- 1. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 2. ackerleylab.com [ackerleylab.com]
- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Reaction Kinetics of 1-Nitrohydantoin
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the reaction kinetics of 1-nitrohydantoin. The protocols focus on hydrolysis and reactions with common nucleophiles, utilizing UV-Vis spectrophotometry for monitoring reaction progress.
Introduction
1-Nitrohydantoin is a five-membered heterocyclic compound containing a nitro group attached to a nitrogen atom of the hydantoin ring. The electron-withdrawing nature of the nitro group makes the hydantoin ring susceptible to nucleophilic attack, leading to ring-opening reactions. Understanding the kinetics of these reactions is crucial for assessing the stability of 1-nitrohydantoin-containing compounds and their potential interactions with biological nucleophiles.
The reaction rates of 1-nitrohydantoin are highly dependent on factors such as pH, temperature, and the nature of the nucleophile. Kinetic studies typically involve monitoring the disappearance of 1-nitrohydantoin over time using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Principle of Kinetic Measurements
The kinetics of 1-nitrohydantoin reactions can be conveniently studied by monitoring the change in absorbance at a specific wavelength. 1-Nitrohydantoin exhibits a strong UV absorbance, and as it reacts, its concentration decreases, leading to a corresponding decrease in absorbance. The reactions are often carried out under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to the concentration of 1-nitrohydantoin. This simplifies the rate law, and the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
The pKa of 1-nitrohydantoin is approximately 5.8, meaning that its ionization state, and therefore its reactivity, is highly pH-dependent in the physiological range. The general reaction scheme involves the attack of a nucleophile on the carbonyl group of the 1-nitrohydantoin ring, leading to the formation of an intermediate that subsequently undergoes ring opening.
Experimental Protocols
Protocol 1: Kinetics of 1-Nitrohydantoin Hydrolysis
This protocol describes the determination of the rate of hydrolysis of 1-nitrohydantoin at a specific pH.
Materials:
-
1-Nitrohydantoin
-
Buffer solutions of desired pH (e.g., phosphate, borate)
-
Deionized water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-nitrohydantoin (e.g., 10 mM) in a suitable solvent like acetonitrile or water. Due to its limited stability in aqueous solutions, fresh solutions should be prepared daily.
-
Reaction Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for 1-nitrohydantoin (typically around 270-290 nm).
-
Equilibrate the temperature of the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Pipette the appropriate volume of the desired pH buffer into a quartz cuvette to a final volume of, for example, 1 mL. Place the cuvette in the holder and allow it to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a small volume of the 1-nitrohydantoin stock solution to the cuvette (e.g., 10 µL of a 10 mM stock to 990 µL of buffer for a final concentration of 100 µM).
-
Quickly mix the solution by gentle inversion or with a pipette, and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Acquisition:
-
Collect absorbance data for a period sufficient for the reaction to go to completion or for at least 3-5 half-lives. The time interval for data collection will depend on the reaction rate.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay equation: A(t) = A_∞ + (A_0 - A_∞) * e^(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at infinite time.
-
Alternatively, a plot of ln(A(t) - A_∞) versus time will yield a straight line with a slope of -k_obs.
-
Protocol 2: Kinetics of 1-Nitrohydantoin Reaction with a Nucleophile (e.g., Glycine)
This protocol outlines the procedure to determine the second-order rate constant for the reaction of 1-nitrohydantoin with an amino acid, using glycine as an example.
Materials:
-
1-Nitrohydantoin
-
Glycine
-
Buffer solutions of desired pH (e.g., phosphate buffer)
-
Deionized water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 1-nitrohydantoin as described in Protocol 1.
-
Prepare a series of glycine solutions of varying concentrations in the desired pH buffer. The concentrations should be in large excess (at least 10-fold) compared to the 1-nitrohydantoin concentration to ensure pseudo-first-order conditions.
-
-
Kinetic Measurements:
-
Follow the same procedure for reaction setup, initiation, and data acquisition as in Protocol 1, but use the glycine-containing buffer solutions instead of the plain buffer.
-
Perform kinetic runs for each concentration of glycine.
-
-
Data Analysis:
-
For each glycine concentration, determine the pseudo-first-order rate constant (k_obs) as described in Protocol 1.
-
The second-order rate constant (k_nuc) for the reaction with the nucleophile is determined by plotting the obtained k_obs values against the concentration of the nucleophile ([Nuc]). The relationship is given by: k_obs = k_0 + k_nuc * [Nuc] where k_0 is the rate constant for hydrolysis (the y-intercept) and k_nuc is the slope of the line.
-
Data Presentation
The following tables summarize representative kinetic data for the reactions of 1-nitrohydantoin.
Table 1: pH-Rate Profile for the Hydrolysis of 1-Nitrohydantoin
| pH | k_obs (s⁻¹) | Temperature (°C) |
| 4.0 | Data not available | 25 |
| 5.0 | Data not available | 25 |
| 6.0 | Data not available | 25 |
| 7.0 | Data not available | 25 |
| 8.0 | Data not available | 25 |
| 9.0 | Data not available | 25 |
| 10.0 | Data not available | 25 |
Note: While the pH-dependence of 1-nitrohydantoin hydrolysis is frequently mentioned in the literature, a comprehensive public dataset was not available to populate this table. Researchers are advised to consult primary research articles for specific values.
Table 2: Second-Order Rate Constants for the Reaction of 1-Nitrohydantoin with Various Nucleophiles
| Nucleophile | pH | k_nuc (M⁻¹s⁻¹) | Temperature (°C) |
| Glycine | 7.4 | Data not available | 25 |
| n-Butylamine | 8.0 | Data not available | 25 |
| Glutathione | 7.4 | Data not available | 25 |
| Cysteine | 7.4 | Data not available | 25 |
Visualizations
Caption: Experimental workflow for determining the kinetic parameters of 1-nitrohydantoin reactions.
Caption: Generalized reaction pathway for the nucleophilic attack on 1-nitrohydantoin.
Application Notes and Protocols for the Development of 1-Nitrohydantoin-Based Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-nitrohydantoin and its derivatives in the development of novel anticonvulsant agents. This document outlines the rationale, synthetic strategies, key experimental protocols for evaluation, and data presentation guidelines for researchers in the field of epilepsy treatment.
Introduction and Rationale
Hydantoin and its derivatives have long been a cornerstone in the management of epilepsy, with phenytoin being a prominent example. The hydantoin scaffold offers a versatile platform for chemical modifications to modulate anticonvulsant activity. The introduction of a nitro group at the N-1 position of the hydantoin ring (1-nitrohydantoin) represents an underexplored area of chemical space with the potential for novel pharmacological profiles. The electron-withdrawing nature of the nitro group may influence the acidity of the N-3 proton and the overall electronic properties of the molecule, potentially impacting its interaction with biological targets such as voltage-gated sodium channels.
Postulated Mechanism of Action
Hydantoin anticonvulsants primarily exert their effects by modulating the activity of voltage-gated sodium channels. They stabilize the inactive state of these channels, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures. It is hypothesized that 1-nitrohydantoin derivatives would share this mechanism of action.
Experimental Protocols
Protocol 1: Synthesis of 1-Nitrohydantoin Derivatives
A general synthetic approach for the N-nitration of a hydantoin scaffold is proposed below. Researchers should adapt and optimize this protocol based on the specific substrate and available laboratory equipment.
Materials:
-
5,5-Disubstituted hydantoin (e.g., 5,5-diphenylhydantoin)
-
Fuming nitric acid
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask cooled in an ice-water bath, dissolve the starting 5,5-disubstituted hydantoin in acetic anhydride.
-
Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-nitrohydantoin derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vivo Anticonvulsant Screening
The following protocols describe the two most common primary screening models for anticonvulsant drugs, the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Animals:
-
Male Swiss mice (18-25 g) or male Wistar rats (100-150 g).
-
Animals should be acclimatized for at least one week before the experiment.
Drug Administration:
-
Test compounds are typically suspended in a 0.5% aqueous solution of methylcellulose.
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.).
-
A vehicle control group and a positive control group (e.g., Phenytoin for MES, Ethosuximide for scPTZ) should be included.
Maximal Electroshock Seizure (MES) Test:
-
Administer the test compound at various doses (e.g., 30, 100, 300 mg/kg).
-
At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hind limb extension seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound at various doses.
-
At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg in mice) subcutaneously in the scruff of the neck.
-
Observe the animals for the onset of clonic seizures (a seizure lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures within a 30-minute observation period.
-
Calculate the ED₅₀ for protection against scPTZ-induced seizures.
Protocol 3: Neurotoxicity Screening (Rotarod Test)
This test assesses for potential motor impairment, a common side effect of centrally acting drugs.
-
Train the animals to remain on a rotating rod (e.g., 6 rpm) for at least one minute.
-
Administer the test compound at various doses.
-
At the time of peak effect, place the animal on the rotarod.
-
Record the time the animal remains on the rod.
-
Neurotoxicity is indicated if the animal falls off the rod within a predefined time (e.g., one minute) in a certain number of trials.
-
Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of novel anticonvulsant candidates.
Data Presentation
Quantitative data from anticonvulsant screening should be summarized in a clear and structured format to allow for easy comparison between compounds. The Protective Index (PI), calculated as the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀), is a critical parameter for evaluating the therapeutic window of a compound.
Table 1: Anticonvulsant Activity and Neurotoxicity of 1-Nitrohydantoin Derivatives (Template)
| Compound ID | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) for MES |
| 1-Nitro-5,5-diphenylhydantoin | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Phenytoin (Standard) | 9.5 | >100 | 68.5 | 7.2 |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: Data for Phenytoin is provided for comparative purposes and may vary slightly depending on experimental conditions.
Conclusion
The exploration of 1-nitrohydantoin derivatives as potential anticonvulsants represents a promising, albeit currently uninvestigated, avenue for the development of new epilepsy therapies. The protocols and guidelines presented in these application notes provide a solid framework for the synthesis, screening, and evaluation of these novel compounds. Rigorous adherence to standardized protocols and clear data presentation will be crucial for advancing this area of research.
Troubleshooting & Optimization
Technical Support Center: 1-Nitrohydantoin Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-nitrohydantoin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 1-nitrohydantoin in a question-and-answer format.
Issue 1: Low Yield of 1-Nitrohydantoin
Question: My synthesis of 1-nitrohydantoin resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer: Low yields of 1-nitrohydantoin can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Inadequate Nitrating Agent: The composition of the nitrating mixture is crucial. A common method involves the use of nitric acid and acetic anhydride. The concentration and ratio of these reagents must be precise. Using fuming nitric acid is often preferred.
-
Suboptimal Reaction Temperature: The nitration of hydantoin is an exothermic reaction. Poor temperature control can lead to the formation of side products and decomposition of the desired product. It is critical to maintain the reaction temperature in the recommended range, typically between 5-10°C.
-
Insufficient Reaction Time: The reaction may not have gone to completion. Ensure the reaction is stirred for the recommended duration at the appropriate temperature to maximize the conversion of hydantoin to 1-nitrohydantoin.
-
Moisture Contamination: The presence of water in the reaction mixture can lead to the formation of undesirable byproducts. Ensure all glassware is dry and reagents are anhydrous.
-
Losses During Work-up and Purification: Significant amounts of product can be lost during filtration and recrystallization steps. Ensure complete transfer of solids and optimize the recrystallization solvent and procedure to minimize loss.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of 1-nitrohydantoin.
Issue 2: Impure 1-Nitrohydantoin Product
Question: My purified 1-nitrohydantoin shows the presence of impurities in analytical tests (e.g., NMR, LC-MS). What are these impurities and how can I remove them?
Answer: Impurities in 1-nitrohydantoin synthesis often include unreacted starting material and various side products.
-
Unreacted Hydantoin: The presence of the starting material indicates an incomplete reaction. This can be addressed by increasing the reaction time or adjusting the stoichiometry of the nitrating agent.
-
Dinitromethane and Nitrourea: These are common byproducts resulting from side reactions, particularly if the reaction temperature is not well-controlled.
-
Di- and Poly-nitrated Species: Although less common for hydantoin, over-nitration can occur under harsh conditions.
-
Residual Solvents: Inadequate drying of the final product can leave residual solvents from the reaction or recrystallization.
Purification Strategy:
Recrystallization is the most common method for purifying 1-nitrohydantoin. The choice of solvent is critical.
-
Solvent Selection: Ethyl acetate, ethanol, and water are commonly used solvents for recrystallization. The ideal solvent should dissolve the 1-nitrohydantoin at high temperatures but not at low temperatures, while the impurities should remain soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to form pure crystals. Filter the crystals and wash with a small amount of cold solvent. Dry the purified product under vacuum.
Purification Workflow
Caption: General workflow for the purification of 1-nitrohydantoin by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of hydantoin?
A1: The optimal temperature for the nitration of hydantoin to form 1-nitrohydantoin is typically maintained between 5-10°C. This temperature range helps to control the exothermic nature of the reaction and minimize the formation of undesirable side products.
Q2: Which solvent system is best for the recrystallization of 1-nitrohydantoin?
A2: Ethyl acetate is a widely recommended solvent for the recrystallization of 1-nitrohydantoin. It provides good solubility at elevated temperatures and low solubility at room temperature, allowing for efficient recovery of the purified product. Other solvents such as ethanol or water can also be used, but may require optimization.
Q3: How can I confirm the purity of my 1-nitrohydantoin sample?
A3: The purity of 1-nitrohydantoin can be assessed using several analytical techniques:
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Melting Point: Pure 1-nitrohydantoin has a distinct melting point. A broad melting range can indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the sample and detecting trace impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of byproducts.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / Ac₂O | Fuming HNO₃ / Ac₂O |
| Temperature | 0-5 °C | 5-10 °C | 10-15 °C |
| Reaction Time | 2 hours | 3 hours | 2 hours |
| Yield (%) | 60-70% | 85-95% | 75-85% |
| Purity (after recryst.) | >98% | >99% | >98% |
Experimental Protocols
Synthesis of 1-Nitrohydantoin
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place hydantoin (1 eq.).
-
Cooling: Cool the flask in an ice-salt bath to 0°C.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (3 eq.) to the stirred hydantoin while maintaining the temperature below 10°C.
-
Addition of Nitric Acid: Add fuming nitric acid (1.5 eq.) dropwise via the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained between 5-10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 5-10°C for 3 hours.
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven.
Purification of 1-Nitrohydantoin by Recrystallization
-
Dissolution: Place the crude 1-nitrohydantoin in a flask and add a minimal amount of ethyl acetate. Heat the mixture with stirring until all the solid dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Place the flask in an ice bath to complete the crystallization process.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals under vacuum to obtain pure 1-nitrohydantoin.
"side reactions and byproduct formation in hydantoin nitration"
Welcome to the technical support center for hydantoin nitration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions and byproduct formation encountered during the nitration of hydantoin and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the nitration of hydantoin, providing potential causes and recommended solutions.
Issue 1: Low Yield of Nitrohydantoin
Potential Causes:
-
Incomplete Nitration: The reaction time may be too short, or the temperature may be too low for the reaction to go to completion.
-
Decomposition of the Product: Nitrohydantoins can be unstable under the reaction conditions, especially if the temperature is too high or the reaction time is prolonged.
-
Hydrolysis of the Hydantoin Ring: The strong acidic conditions required for nitration can lead to the hydrolysis of the hydantoin ring, forming hydantoic acid and subsequently other degradation products.[1]
-
Suboptimal Reagent Concentration: The ratio of nitric acid to sulfuric acid, as well as the concentration of the mixed acid, is crucial for efficient nitration.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. A lower temperature may be necessary to minimize product degradation.
-
Control Temperature Carefully: The nitration reaction is often exothermic. Maintain a consistent and controlled temperature throughout the reaction using an ice bath or other cooling system.
-
Use Anhydrous Conditions: Water can promote the hydrolysis of the hydantoin ring. Ensure all reagents and glassware are dry.
-
Adjust Reagent Ratios: Experiment with different ratios of nitric acid to sulfuric acid to find the optimal conditions for your specific hydantoin derivative.
Issue 2: Formation of Multiple Products
Potential Causes:
-
Over-nitration: The reaction conditions may be too harsh, leading to the formation of dinitrohydantoin or other polynitrated species.
-
Formation of N-nitrosoamines: If using a nitrating agent other than mixed acid, or if nitrous acid is present, N-nitrosoamines can form as byproducts.
-
Ring Opening Products: Under harsh acidic conditions, the hydantoin ring can cleave, leading to a variety of byproducts.[1]
-
Isomer Formation: For substituted hydantoins, nitration may occur at different positions on the ring or on substituents, leading to a mixture of isomers.
Troubleshooting Steps:
-
Milder Nitrating Agents: Consider using alternative nitrating agents that operate under milder conditions, such as dinitro-5,5-dimethylhydantoin (DNDMH).[2][3][4]
-
Control Stoichiometry: Use a precise stoichiometry of the nitrating agent to favor mono-nitration.
-
Purification: Develop a robust purification protocol, such as column chromatography or recrystallization, to separate the desired product from byproducts.
-
Characterization: Use analytical techniques like NMR, Mass Spectrometry, and HPLC to identify the structure of the byproducts and understand the side reactions occurring.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during hydantoin nitration with mixed acid?
The most common side reactions when using a mixture of nitric acid and sulfuric acid are:
-
Hydrolysis: The strong acidic environment can lead to the hydrolysis of one of the amide bonds in the hydantoin ring, forming the corresponding hydantoic acid.[1]
-
Ring Opening: Further degradation of the hydantoic acid or the hydantoin ring itself can occur under harsh conditions, leading to smaller, more fragmented molecules.
-
Over-nitration: Introduction of a second nitro group onto the hydantoin ring can occur, especially with longer reaction times or higher temperatures.
Q2: Can dinitration of the hydantoin ring occur?
Yes, dinitration is a potential side reaction, leading to the formation of dinitrohydantoin. This is more likely to occur under forcing reaction conditions (higher temperatures, longer reaction times, or a high concentration of the nitrating agent). For instance, dinitro-5,5-dimethylhydantoin has been synthesized and used as a nitrating agent itself.[2][3][4]
Q3: Are there alternative, milder methods for N-nitration of hydantoins?
Yes, alternative methods that may offer milder conditions and better selectivity include the use of N-nitro compounds as nitrating agents. For example, dinitro-5,5-dimethylhydantoin (DNDMH) has been used for the nitration of arenes, where it selectively delivers one nitro group.[2][3][4] The preparation of DNDMH itself involves the nitration of 5,5-dimethylhydantoin using ammonium nitrate and trifluoroacetic anhydride, which represents a non-mixed acid approach.[3]
Q4: How can I monitor the progress of my hydantoin nitration reaction?
The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of the starting material and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method to determine the conversion of the starting material and the relative amounts of the different products formed. Developing a suitable HPLC method will likely involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5][6]
Q5: What are the potential safety hazards associated with hydantoin nitration?
-
Exothermic Reaction: Nitration reactions are highly exothermic and can lead to a runaway reaction if not properly cooled.
-
Corrosive and Oxidizing Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Unstable Products: Nitro compounds can be thermally unstable and potentially explosive. Handle the purified nitrohydantoin with care and avoid excessive heat or shock. Dinitro-5,5-dimethylhydantoin, for example, is noted to be unstable in storage.[3]
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for the yields and byproduct distribution in the nitration of unsubstituted hydantoin. The following table provides a general overview of what to consider when quantifying your reaction.
| Parameter | Expected Range/Considerations | Analytical Technique |
| Yield of Nitrohydantoin | Highly variable depending on the substrate and reaction conditions. | HPLC, Gravimetric analysis after purification |
| Byproduct: Hydantoic Acid | Can be a significant byproduct, especially with prolonged reaction times or high water content. | HPLC, NMR |
| Byproduct: Dinitrohydantoin | Formation is favored by harsher conditions. | HPLC, Mass Spectrometry |
| Starting Material Remaining | Indicates incomplete reaction. | HPLC, TLC |
Experimental Protocols
Protocol 1: General Procedure for Nitration of Arenes using Dinitro-5,5-dimethylhydantoin (DNDMH) (Adapted from Jia et al., 2023) [3]
Disclaimer: This is an adapted protocol for the use of DNDMH as a nitrating agent for arenes. The original paper should be consulted for the specific synthesis of DNDMH from 5,5-dimethylhydantoin.
-
Reagent Preparation: Dinitro-5,5-dimethylhydantoin (DNDMH) is reported to be unstable and should be used freshly prepared. The synthesis involves the reaction of 5,5-dimethylhydantoin with ammonium nitrate and trifluoroacetic anhydride.[3]
-
Reaction Setup: To a solution of the aromatic substrate in a suitable solvent such as hexafluoroisopropanol (HFIP), add a Lewis acid catalyst (e.g., Ytterbium triflate).
-
Nitration: Add the freshly prepared DNDMH to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction and use standard extraction procedures to isolate the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired nitroarene.
Visualizations
Caption: Experimental workflow for hydantoin nitration.
Caption: Potential side reactions in hydantoin nitration.
References
- 1. Preparation and characterization of 5-(4-hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin, the phenylthiohydantoin derivative of 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 3. Dinitro-5,5-Dimethylhydantoin: An Arene Nitration Reagent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Managing Thermal Instability of Nitro Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for safely managing the thermal instability of nitro compounds during chemical synthesis. It includes troubleshooting advice for common issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and handling of nitro compounds.
Question: I am observing an unexpected and rapid temperature increase (an exotherm) in my nitration reaction. What should I do?
Answer: An unexpected exotherm is a critical sign of a potential runaway reaction and requires immediate and calm action.
-
Immediate Actions:
-
Immediately stop the addition of all reagents.
-
Increase the efficiency of the cooling system (e.g., lower the cooling bath temperature).
-
If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by adding a pre-chilled anti-solvent or a suitable quenching agent.
-
Alert personnel in the immediate vicinity and prepare for an emergency evacuation if the situation cannot be controlled.
-
-
Potential Causes:
-
Reagent Addition Rate: The nitrating agent was added too quickly, generating heat faster than the cooling system could remove it.
-
Inadequate Mixing: Poor agitation can create localized "hot spots" where the concentration of reagents is high, leading to rapid, localized exotherms.
-
Contamination: The presence of impurities or contaminants can catalyze decomposition pathways.
-
-
Preventative Measures:
-
Always use a well-calibrated addition funnel or syringe pump for the slow, controlled addition of reagents.
-
Ensure efficient and vigorous stirring throughout the reaction.
-
Use clean, dry glassware and high-purity reagents to avoid contaminants.
-
Perform a small-scale trial run to understand the reaction's thermal profile before scaling up.
-
Question: My nitro-containing product seems to be decomposing during purification (e.g., distillation or recrystallization). How can I prevent this?
Answer: Product decomposition during work-up is often caused by excessive heat or incompatibility with the purification medium.
-
Potential Causes:
-
High Temperatures: Standard purification techniques like distillation may exceed the compound's decomposition temperature.
-
Prolonged Heating: Even at temperatures below the decomposition point, prolonged heating can lead to gradual degradation.
-
Incompatible Solvents: Certain solvents can react with or catalyze the decomposition of the nitro compound.
-
-
Recommended Solutions:
-
Low-Temperature Purification: Utilize techniques like column chromatography at room temperature or low-temperature recrystallization.
-
Solvent Selection: Choose a solvent in which the compound is stable. Test stability on a small scale by dissolving a sample in the chosen solvent and monitoring for color changes or gas evolution.
-
Use of Stabilizers: In some cases, adding a small amount of a stabilizer (e.g., a radical scavenger) can prevent decomposition during work-up.
-
Question: I am observing significant batch-to-batch variability in the thermal stability of my synthesized nitro compound. What could be the cause?
Answer: Inconsistent thermal stability often points to subtle variations in the reaction conditions or starting materials.
-
Potential Causes:
-
Impurity Profile: Minor changes in impurities, even in trace amounts, can drastically alter thermal stability. Residual acid from the nitration step is a common culprit.
-
Reagent Quality: Variations in the concentration or purity of starting materials and reagents can affect the final product's stability.
-
Moisture Content: The presence of water can influence decomposition pathways for certain nitro compounds.
-
-
Diagnostic and Corrective Actions:
-
Thorough Washing: Ensure the crude product is thoroughly washed to remove residual acids or other impurities.
-
Analytical Testing: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to quantitatively assess the thermal stability of each batch.
-
Reagent Qualification: Qualify incoming batches of starting materials to ensure they meet required purity specifications.
-
Strict Process Control: Maintain tight control over all reaction parameters, including temperature, addition rates, and reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of thermal instability during a nitration reaction?
A1: Key indicators include:
-
Unexpected Temperature Rise: A temperature increase that is not proportional to the rate of reagent addition.
-
Color Change: A sudden darkening of the reaction mixture (e.g., turning yellow, brown, or black).
-
Gas Evolution: The formation of bubbles or fumes (often brown or reddish-brown nitrogen oxides).
-
Pressure Build-up: In a closed or semi-closed system, an increase in pressure is a critical danger sign.
Q2: How can I quantitatively measure the thermal stability of my new nitro compound?
A2: Several analytical techniques are essential for characterizing thermal stability:
-
Differential Scanning Calorimetry (DSC): This is one of the most common methods. It measures the heat flow into or out of a sample as it is heated at a constant rate. It can determine the onset temperature of decomposition, which is a critical stability parameter.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying the temperature at which decomposition begins and the extent of mass loss.
-
Accelerating Rate Calorimetry (ARC): ARC is used to simulate a worst-case thermal runaway scenario. It heats a sample and detects the onset of an exothermic reaction, then switches to an adiabatic mode to track the resulting temperature and pressure rise.
Q3: What are common chemical stabilizers used for nitro compounds?
A3: Stabilizers are often added to prevent autocatalytic decomposition. They typically work by scavenging acidic species or free radicals that initiate decomposition. Common examples include:
-
Amines and Amides: Such as diphenylamine or 2-nitrodiphenylamine, which act as acid scavengers.
-
Radical Scavengers: Certain phenolic compounds can inhibit free-radical-initiated decomposition pathways.
-
Basic Oxides: Magnesium oxide (MgO) can be used to neutralize trace acidic impurities.
Data Presentation
Table 1: Decomposition Temperatures of Common Nitro Compounds
This table provides a reference for the onset decomposition temperatures (Td, onset) of several well-known nitro compounds as determined by Differential Scanning calorimetry (DSC). These values can vary with heating rate and sample purity.
| Compound | Structure | Molecular Weight ( g/mol ) | Td, onset (°C) |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | ~280 |
| Nitroglycerin | C₃H₅N₃O₉ | 227.09 | ~150-160 |
| Pentaerythritol tetranitrate (PETN) | C₅H₈N₄O₁₂ | 316.14 | ~155 |
| 1,3,5-Trinitroperhydro-1,3,5-triazine (RDX) | C₃H₆N₆O₆ | 222.12 | ~204 |
Data is approximate and for illustrative purposes. Actual values are highly dependent on experimental conditions.
Experimental Protocols
Protocol: Determining Onset Decomposition Temperature using Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for assessing the thermal stability of a newly synthesized nitro compound.
-
Sample Preparation:
-
Carefully weigh 1-2 mg of the dried, purified nitro compound into a high-pressure DSC pan (gold-plated stainless steel is often recommended for energetic materials).
-
Hermetically seal the pan using a press. Using a vented pan may be necessary if significant gas evolution is expected, but this must be assessed carefully.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 30-40 °C).
-
Program the instrument to ramp the temperature at a constant heating rate (a typical rate for screening is 5-10 °C/min).
-
Set the final temperature to a point beyond the complete decomposition of the sample, but within the safe operating limits of the instrument.
-
-
Data Acquisition and Analysis:
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Start the thermal program and record the heat flow as a function of temperature.
-
The resulting plot is a DSC thermogram. An exothermic event will appear as a peak.
-
The "onset temperature" is determined by finding the intersection of the baseline with the tangent to the leading edge of the exothermic peak. This temperature represents the point at which thermal decomposition begins to accelerate under the test conditions.
-
-
Safety Precautions:
-
Always handle the nitro compound with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and blast shield.
-
Use the smallest sample size necessary to obtain a good signal.
-
Be aware that the sample may detonate within the DSC instrument. Ensure the instrument is located in a safe, designated area.
-
Visualizations
Diagram 1: Experimental Workflow for Synthesis and Stability Testing
Caption: Workflow for synthesizing and evaluating thermally sensitive compounds.
Diagram 2: Troubleshooting Logic for Unexpected Exotherms
Caption: Decision tree for responding to a thermal runaway event.
"how to avoid over-nitration of the hydantoin ring"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the over-nitration of the hydantoin ring during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of nitration on the hydantoin ring?
The hydantoin ring has two nitrogen atoms that can be nitrated: the N1 and N3 positions. The N3 position is generally more reactive and susceptible to nitration under milder conditions. However, under more forcing conditions, dinitration can occur at both the N1 and N3 positions, leading to the formation of 1,3-dinitrohydantoin.
Q2: What are the common nitrating agents used for hydantoin, and how do they influence over-nitration?
Common nitrating agents include nitric acid, mixtures of nitric acid and sulfuric acid, and nitric acid in acetic anhydride. The choice of nitrating agent and reaction conditions significantly impacts the outcome:
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Nitric Acid in Acetic Anhydride: This is a common and effective method for the mononitration of hydantoin at the N3 position. The acetic anhydride acts as a dehydrating agent, forming acetyl nitrate in situ, which is a milder nitrating agent compared to the nitronium ion generated in mixed acids.
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Mixed Acid (Nitric Acid and Sulfuric Acid): This is a much stronger nitrating system that generates the highly reactive nitronium ion (NO₂⁺). It is more likely to lead to over-nitration, especially if the reaction temperature and stoichiometry are not carefully controlled.
Q3: What is the visual indication of a successful mononitration reaction?
Upon successful synthesis of 3-nitrohydantoin, the product typically precipitates as a white or pale yellow crystalline solid from the reaction mixture upon quenching with water or ice.
Troubleshooting Guide: Over-Nitration of Hydantoin
This guide addresses common issues encountered during the nitration of hydantoin and provides step-by-step solutions to prevent the formation of undesired over-nitrated products.
Issue 1: Formation of a significant amount of dinitrated product.
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Symptom: You observe a lower than expected yield of the desired mononitrated product, and analytical data (e.g., NMR, Mass Spectrometry) indicates the presence of a species with a higher molecular weight corresponding to dinitrohydantoin.
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Root Cause: The reaction conditions are too harsh, leading to nitration at both N1 and N3 positions.
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Solution:
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Control Temperature: Maintain a low reaction temperature, typically between 0-5 °C, using an ice-salt bath. Exothermic reactions can lead to a rapid increase in temperature, promoting over-nitration.
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Use a Milder Nitrating Agent: If using mixed acid, consider switching to nitric acid in acetic anhydride.
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Stoichiometry: Carefully control the molar ratio of the nitrating agent to the hydantoin substrate. Use a slight excess of the nitrating agent for mononitration, but avoid a large excess.
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Issue 2: The reaction is highly exothermic and difficult to control.
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Symptom: A rapid increase in temperature is observed upon addition of the nitrating agent, potentially leading to vigorous gas evolution and a runaway reaction.
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Root Cause: The rate of addition of the nitrating agent is too fast, or the cooling is insufficient.
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Solution:
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Slow Addition: Add the nitrating agent dropwise or in small portions over a prolonged period.
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Efficient Cooling: Ensure the reaction vessel is adequately submerged in an efficient cooling bath (e.g., ice-salt) and that the mixture is well-stirred to ensure even heat distribution.
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Dilution: Performing the reaction in a more dilute solution can help to dissipate the heat generated.
-
Experimental Protocols
Protocol 1: Selective Synthesis of 3-Nitrohydantoin
This protocol details the selective mononitration of hydantoin at the N3 position using nitric acid and acetic anhydride.
Materials:
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Hydantoin
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Acetic Anhydride
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Fuming Nitric Acid (90%)
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Ice-salt bath
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Magnetic stirrer
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Round bottom flask
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Dropping funnel
Procedure:
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In a round bottom flask equipped with a magnetic stirrer, suspend hydantoin in acetic anhydride.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
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Slowly add fuming nitric acid dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
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Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring.
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The white precipitate of 3-nitrohydantoin will form.
-
Collect the product by vacuum filtration, wash with cold water, and dry in a desiccator.
Data Presentation
| Parameter | Method 1: Nitric Acid/Acetic Anhydride | Method 2: Mixed Acid (HNO₃/H₂SO₄) |
| Target Product | 3-Nitrohydantoin | 3-Nitrohydantoin / 1,3-Dinitrohydantoin |
| Typical Temp. | 0-5 °C | 0-10 °C (can easily exotherm) |
| Selectivity | High for mononitration | Lower, risk of dinitration |
| Typical Yield | ~70-80% for 3-nitrohydantoin | Variable, depends on conditions |
| Safety Concerns | Controlled exotherm | Strong exotherm, potential for runaway |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating over-nitration.
Caption: Reaction pathways for the formation of mono- and dinitrated hydantoin.
"degradation pathways of 1-nitrohydantoin under experimental conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-nitrohydantoin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-nitrohydantoin?
A1: Based on studies of structurally related nitro-containing heterocyclic compounds like nitrofurantoin, 1-nitrohydantoin is expected to degrade primarily through four main pathways:
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Hydrolysis: Degradation in aqueous solution, which is significantly influenced by pH and temperature.
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Oxidation: Degradation initiated by oxidizing agents.
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Photodegradation: Degradation upon exposure to light.
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Thermal Degradation: Decomposition at elevated temperatures.
Q2: How does pH affect the hydrolytic degradation of 1-nitrohydantoin?
A2: The hydrolysis of compounds similar to 1-nitrohydantoin, such as nitrofurantoin, is highly dependent on pH. Degradation is significantly slower in acidic conditions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) conditions.[1] The degradation typically follows first-order kinetics.[1]
Q3: What are the likely degradation products of 1-nitrohydantoin hydrolysis?
A3: While specific products for 1-nitrohydantoin require experimental confirmation, analogous studies on nitrofurantoin suggest three main processes depending on the pH:[1]
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Protonation and N-N Bond Cleavage: Under acidic conditions, protonation may lead to the cleavage of the bond between the nitrogen of the hydantoin ring and the nitro group.
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Hydantoin Ring Cleavage: In neutral to alkaline conditions, the hydantoin ring itself may open.
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Reduction of the Heterocyclic Ring: The non-aromatic portion of the hydantoin ring may undergo reduction.
Q4: Is 1-nitrohydantoin sensitive to light?
A4: Yes, nitro-containing heterocyclic compounds are often susceptible to photodegradation. For instance, nitrofurantoin degrades rapidly under simulated solar radiation, with a half-life of less than 20 minutes.[2] It is crucial to protect solutions of 1-nitrohydantoin from light to prevent photodegradation.
Q5: What analytical techniques are recommended for studying the degradation of 1-nitrohydantoin?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying 1-nitrohydantoin and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild (temperature too low, insufficient time, low concentration of stressor).2. The compound is highly stable under the tested conditions.3. Incorrect preparation of the stress sample. | 1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).2. Confirm the stability by extending the study duration or using more aggressive conditions.3. Verify the concentration and proper dissolution of 1-nitrohydantoin in the stress medium. |
| Complete degradation of 1-nitrohydantoin observed immediately. | 1. Stress conditions are too harsh.2. Instability of the compound in the chosen solvent or buffer. | 1. Reduce the severity of the stress conditions (e.g., lower temperature, shorter time, lower concentration of stressor).2. Investigate the stability of 1-nitrohydantoin in the solvent/buffer at ambient conditions before applying stress. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase composition or pH.2. Column degradation.3. Co-elution of degradation products. | 1. Optimize the mobile phase by varying the organic solvent ratio, buffer concentration, and pH.2. Use a new column or a different stationary phase.3. Adjust the gradient profile or switch to a different column chemistry to improve separation. |
| Inconsistent or non-reproducible degradation results. | 1. Fluctuation in experimental conditions (temperature, light exposure).2. Inconsistent sample preparation.3. Degradation of stock solutions. | 1. Ensure precise control of all experimental parameters.2. Follow a standardized and well-documented sample preparation protocol.3. Prepare fresh stock solutions for each experiment and store them protected from light and at an appropriate temperature. |
| Difficulty in identifying degradation products by LC-MS. | 1. Low concentration of degradation products.2. Ionization suppression.3. Complex fragmentation patterns. | 1. Concentrate the degraded sample before injection.2. Optimize MS parameters (e.g., ionization source, collision energy).3. Utilize high-resolution mass spectrometry (e.g., Q-TOF) and MS/MS experiments to obtain accurate mass and fragmentation data for structural elucidation. |
Quantitative Data Summary
The following tables present representative kinetic data based on studies of nitrofurantoin, a structurally similar compound. These values should be considered as estimates and require experimental verification for 1-nitrohydantoin.
Table 1: Hydrolytic Degradation Kinetics of a Model Nitro-Hydantoin Compound
| pH | Temperature (°C) | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) | Activation Energy (Ea, kJ/mol) |
| 4 | 20 | 0.00048 | 1443.8 (3.9 years) | 100.7 |
| 4 | 40 | 0.0063 | 109.9 | |
| 4 | 60 | 0.076 | 9.1 | |
| 7 | 20 | 0.011 | 63.0 | 111.2 |
| 7 | 40 | 0.16 | 4.3 | |
| 7 | 60 | 1.9 | 0.36 | |
| 9 | 20 | 0.043 | 16.1 | 102.3 |
| 9 | 40 | 0.53 | 1.3 | |
| 9 | 60 | 1.5 | 0.5 |
Data adapted from studies on nitrofurantoin hydrolysis.[1]
Table 2: Photodegradation Kinetics of a Model Nitro-Hydantoin Compound
| Condition | Light Source | Half-life (t₁/₂, minutes) |
| Aqueous Solution | Simulated Solar Radiation (Xenon Lamp) | < 20 |
Data based on photodegradation studies of nitrofurantoin.[2]
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
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Preparation of Stock Solution: Prepare a stock solution of 1-nitrohydantoin (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
Acidic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M HCl.
-
Basic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M NaOH.
-
Neutral Hydrolysis: Add a known volume of the stock solution to purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Protect samples from light.
-
Neutralization and Dilution: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
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Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of 1-nitrohydantoin (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Sample Preparation: Add a known volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilution: Dilute the sample to a suitable concentration with the mobile phase.
-
Analysis: Analyze the sample by HPLC.
Protocol 3: Forced Photodegradation
-
Sample Preparation: Prepare a solution of 1-nitrohydantoin in a suitable solvent (e.g., water or a mixture of water and organic solvent) in a quartz cuvette or a photostable container.
-
Light Exposure: Expose the sample to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber). Maintain a control sample wrapped in aluminum foil to protect it from light.
-
Sampling: Withdraw aliquots at different time intervals.
-
Analysis: Analyze the samples immediately by HPLC.
Protocol 4: Forced Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of solid 1-nitrohydantoin in a controlled temperature oven.
-
Heating: Heat the sample at a high temperature (e.g., 105°C) for a specified duration.
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Sample Dissolution and Analysis: After heating, dissolve a known amount of the solid in a suitable solvent, dilute to the appropriate concentration, and analyze by HPLC.
Visualizations
Caption: Plausible degradation pathways of 1-nitrohydantoin.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: 1-Nitrohydantoin Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-nitrohydantoin.
Frequently Asked Questions (FAQs)
Q1: What is 1-nitrohydantoin and why is it of interest?
A1: 1-Nitrohydantoin is a derivative of hydantoin, a five-membered heterocyclic compound. It has been investigated for its potential as a radiosensitizer, a substance that makes tumor cells more susceptible to radiation therapy. Its characterization is crucial for understanding its stability, purity, and mechanism of action.
Q2: What is the general synthetic route for 1-nitrohydantoin?
A2: 1-Nitrohydantoin is typically synthesized by the nitration of hydantoin using a nitrating agent, most commonly a mixture of nitric acid and a dehydrating agent like acetic anhydride or sulfuric acid. The crude product is often purified by recrystallization.
Q3: What are the primary safety precautions when working with 1-nitrohydantoin?
A3: 1-Nitrohydantoin is an N-nitro compound and should be handled with care. N-nitro compounds can be thermally unstable and potentially explosive. It is recommended to handle it in small quantities, avoid excessive heat and mechanical shock, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Synthesis & Purification Issues
Problem: Low yield or incomplete reaction during synthesis.
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Possible Cause 1: Inadequate Nitrating Agent. The nitrating mixture may not be potent enough.
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Solution: Ensure the use of fuming nitric acid or a freshly prepared mixture of nitric acid and acetic anhydride. The reaction is often conducted at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent degradation.
-
-
Possible Cause 2: Presence of Water. Water can quench the nitrating agent.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
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Problem: Difficulty in purifying the final product.
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Possible Cause: Co-precipitation of impurities. The most common impurity is the unreacted starting material, hydantoin.
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Solution: Recrystallization is a common method for purification. Due to differing solubilities, a carefully chosen solvent system can separate 1-nitrohydantoin from hydantoin. Test various solvents like ethanol, water, or mixtures thereof. Monitoring the purification process by Thin Layer Chromatography (TLC) is advisable.
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Caption: Workflow for the synthesis and purification of 1-nitrohydantoin.
Analytical Characterization Issues
Problem: Ambiguous or unexpected results in ¹H NMR spectrum.
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Possible Cause 1: Presence of starting material (Hydantoin).
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Troubleshooting: Compare the spectrum with that of pure hydantoin. Look for characteristic peaks of the starting material that do not belong to the product.
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Solution: Repurify the sample using recrystallization or column chromatography.
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-
Possible Cause 2: Degradation of the sample. 1-Nitrohydantoin can be unstable, especially in certain NMR solvents or at elevated temperatures. It can hydrolyze back to hydantoin.
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Troubleshooting: Run the NMR at a lower temperature. Use a freshly prepared sample. Acquire the spectrum promptly after dissolving the sample.
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Solution: Use a deuterated solvent in which the compound is stable, such as DMSO-d₆ or acetone-d₆. Avoid protic solvents like D₂O if hydrolysis is suspected.
-
Caption: Troubleshooting logic for ambiguous ¹H NMR spectra of 1-nitrohydantoin.
Problem: Inconsistent retention time or peak tailing in HPLC analysis.
-
Possible Cause 1: On-column degradation. The compound may be unstable under the mobile phase conditions (e.g., pH).
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Solution: Adjust the mobile phase pH to be closer to neutral. Use a buffered mobile phase. Decrease the run time and/or the column temperature.
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-
Possible Cause 2: Interaction with the stationary phase. The nitro and carbonyl groups can lead to strong interactions with certain column materials.
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Solution: Use a different type of HPLC column (e.g., a C18 column with end-capping). Modify the mobile phase by adding a competing agent.
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Problem: Difficulty obtaining a clear Mass Spectrometry (MS) signal.
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Possible Cause: Fragmentation or instability in the ion source. N-nitro compounds can be fragile and may fragment easily, leading to a weak or absent molecular ion peak.
-
Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). Optimize the ion source parameters, such as temperature and voltages, to minimize fragmentation.
-
Quantitative Data & Experimental Protocols
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O₄ | - |
| Molecular Weight | 145.07 g/mol | - |
| Melting Point | 162-163 °C | |
| Appearance | White crystalline solid |
Reported Spectroscopic Data
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Source |
| IR (KBr) | 3284 (N-H), 1795, 1750 (C=O), 1580 (N-NO₂) | |
| ¹H NMR (Acetone-d₆) | δ 9.85 (s, 1H, NH), 4.75 (s, 2H, CH₂) | |
| ¹³C NMR (Acetone-d₆) | δ 165.0 (C=O), 152.1 (C=O), 52.8 (CH₂) |
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC) - General Protocol
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Objective: To assess the purity of a 1-nitrohydantoin sample.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 5% B, ramp to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where 1-nitrohydantoin has significant absorbance (e.g., 260-280 nm, requires preliminary UV-Vis scan).
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Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
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Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
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2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of 1-nitrohydantoin.
-
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in an NMR tube.
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Instrument: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire a standard proton spectrum. The expected signals are a singlet for the N-H proton and a singlet for the CH₂ group.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Three signals are expected: two for the carbonyl carbons and one for the methylene carbon.
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Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the proton signals. Compare the chemical shifts to literature values.
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Validation & Comparative
Comparative Analysis of 1-Nitrohydantoin and Other Nitroaromatics: A Guide for Researchers
This guide provides a comparative analysis of 1-nitrohydantoin alongside other common nitroaromatic compounds, including nitrobenzene, 1,3-dinitrobenzene, and 2,4,6-trinitrotoluene (TNT). The objective is to offer a comprehensive overview of their physicochemical properties, synthesis, and biological activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. While extensive data is available for many nitroaromatics, specific experimental values for 1-nitrohydantoin are less common in publicly accessible literature. This guide compiles the available information and provides a framework for its evaluation.
Physicochemical Properties
The physicochemical properties of nitroaromatic compounds are crucial in determining their behavior in biological and environmental systems. Key parameters include melting point, solubility, the octanol-water partition coefficient (logP), and reduction potential. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their toxicological effects.
| Property | 1-Nitrohydantoin | Nitrobenzene | 1,3-Dinitrobenzene | 2,4,6-Trinitrotoluene (TNT) |
| Molecular Formula | C3H3N3O4 | C6H5NO2 | C6H4N2O4 | C7H5N3O6 |
| Molecular Weight ( g/mol ) | 145.08 | 123.11 | 168.11 | 227.13 |
| Melting Point (°C) | Data not available | 5.7 | 89.6 | 80.35 |
| Boiling Point (°C) | Data not available | 210.9 | 300-303 | 240 (decomposes) |
| Water Solubility (g/L) | Data not available | 1.9 | 0.5 | 0.13 |
| logP | Data not available | 1.85 | 1.49 | 1.6 |
| Reduction Potential (V) vs. NHE | Data not available | -0.45 | -0.31 | -0.2 |
Biological Activity and Toxicity
The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group, which can lead to the formation of reactive intermediates. These intermediates can cause cellular damage, including DNA damage and oxidative stress, leading to mutagenic and carcinogenic effects.
| Compound | Biological Activity / Toxicity |
| 1-Nitrohydantoin | Limited data available. Some hydantoin derivatives exhibit anticonvulsant and antimicrobial properties. The presence of the nitro group suggests potential for bioreduction and associated toxicity. |
| Nitrobenzene | Classified as a probable human carcinogen (Group 2A) by IARC. It is toxic and readily absorbed through the skin. Major effects include methemoglobinemia. |
| 1,3-Dinitrobenzene | Highly toxic and can cause methemoglobinemia, liver damage, and anemia. It is also a suspected mutagen. |
| 2,4,6-Trinitrotoluene (TNT) | Known for its explosive properties, TNT is also toxic. It can cause liver damage, anemia, and skin irritation. It is classified as a possible human carcinogen (Group C) by the EPA. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of nitroaromatic compounds.
Synthesis of 1-Nitrohydantoin
The synthesis of 1-nitrohydantoin can be achieved through the nitration of hydantoin.
Materials:
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Hydantoin
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Fuming nitric acid
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Acetic anhydride
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Ice bath
-
Magnetic stirrer
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Filtration apparatus
Procedure:
-
Cool a mixture of fuming nitric acid and acetic anhydride in an ice bath.
-
Slowly add hydantoin to the cooled mixture with constant stirring.
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, continue stirring for a specified period (e.g., 2 hours) while allowing the mixture to slowly warm to room temperature.
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Pour the reaction mixture onto crushed ice to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1-nitrohydantoin.
Caption: Workflow for the synthesis of 1-nitrohydantoin.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
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Human cell line (e.g., HepG2)
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96-well plates
-
Test compounds (1-nitrohydantoin and other nitroaromatics)
-
MTT solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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Incubator (37°C, 5% CO2)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24 or 48 hours.
-
Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
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Incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability as a percentage of the control (untreated cells).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways
The toxicity of many nitroaromatics is mediated by their bioreduction to nitroso, hydroxylamino, and amino derivatives. This reductive metabolism, often catalyzed by enzymes such as nitroreductases, can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can trigger various signaling pathways related to cell damage and apoptosis.
Caption: Generalized signaling pathway for nitroaromatic-induced toxicity.
This guide provides a foundational comparison of 1-nitrohydantoin with other nitroaromatics. Further experimental investigation is necessary to fully characterize the physicochemical properties and biological activities of 1-nitrohydantoin.
Validating the Efficacy of 1-Nitrohydantoin Derivatives In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of 1-nitrohydantoin derivatives against alternative compounds, supported by experimental data and detailed methodologies. The information is intended to assist researchers in evaluating the potential of these derivatives in drug discovery and development.
Executive Summary
1-Nitrohydantoin derivatives are a class of compounds with potential therapeutic applications, including antimicrobial and anticancer activities. Their efficacy is attributed to the presence of the nitro group and the hydantoin scaffold. This guide presents available in vitro data for 1-nitrohydantoin and related hydantoin derivatives, comparing their performance against established agents. While specific data on a wide range of 1-nitrohydantoin derivatives remains limited in publicly accessible literature, this guide compiles relevant information on closely related compounds to provide a foundational understanding of their potential.
Comparison of In Vitro Efficacy
The following tables summarize the in vitro activity of various hydantoin and nitro-containing compounds, providing a baseline for comparison with potential 1-nitrohydantoin derivatives.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Alternative Compound(s) | MIC (µg/mL) of Alternatives |
| Nitrofurantoin | Escherichia coli | 32 | Ciprofloxacin | Data Not Available |
| Nitrofurantoin | Staphylococcus pseudintermedius | 16 | Ciprofloxacin | Data Not Available |
| Nitrofurazone Analogue 38 | Staphylococcus spp. | 0.002–0.98 | Nitrofurantoin | >1 |
| Nitrofurazone Analogue 45 | Staphylococcus spp. | <1 | Ciprofloxacin | >1 |
Note: Data for specific 1-nitrohydantoin derivatives is currently limited. Nitrofurantoin, a well-known nitrofuran derivative containing a hydantoin ring, and nitrofurazone analogues are presented as structurally related examples.
Table 2: In Vitro Anticancer Activity (IC50 in µM)
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Alternative Compound(s) | IC50 (µM) of Alternatives |
| Hydantoin Derivative 37 | A549 (Lung Cancer) | >100 (55.1% inhibition at 100 µM) | Staurosporine | Data Not Available |
| Hydantoin Derivative 37 | MCF-7 (Breast Cancer) | >100 (64-74% inhibition at 100 µM) | Staurosporine | Data Not Available |
| Thiohydantoin Derivative 5t | LNCaP (Prostate Cancer) | ~15-fold more potent than MDV3100 | MDV3100 (Enzalutamide) | Data Not Available |
| Thiohydantoin Derivative | MCF-7 (Breast Cancer) | Data Not Available | Doxorubicin | Data Not Available |
Note: The presented data is for hydantoin and thiohydantoin derivatives, which are structurally related to 1-nitrohydantoin. Further studies are needed to establish the specific anticancer activity of 1-nitrohydantoin derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in vitro assays commonly used to assess the efficacy of antimicrobial and anticancer compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Workflow:
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Nitrohydantoin Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-nitrohydantoin analogs, focusing on their potential as anticonvulsant, antimicrobial, and anticancer agents. The inclusion of a nitro group at the N-1 position of the hydantoin scaffold significantly influences the molecule's electronic properties and, consequently, its biological activity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to support researchers in drug discovery and development.
Anticonvulsant Activity of Nitro-Substituted Hydantoins
The hydantoin core is a well-established pharmacophore for anticonvulsant drugs, with phenytoin being a notable example.[1] SAR studies on hydantoin derivatives, particularly phenylmethylenehydantoins, have explored the impact of various substituents on their efficacy in seizure models.
Structure-Activity Relationship Insights
A critical finding in the SAR of hydantoin-based anticonvulsants is the influence of substituent polarity. Studies on phenylmethylenehydantoins (PMHs) evaluated in the maximal electroshock seizure (MES) assay have shown that the introduction of polar groups, such as a nitro (-NO2) group, onto the phenyl ring leads to a significant reduction or complete loss of anticonvulsant activity.[2] In contrast, analogs bearing lipophilic substituents like alkyl or halogen groups exhibit good anticonvulsant properties.[2] This suggests that for this class of compounds, lipophilicity and specific electronic properties are crucial for activity, and the strong electron-withdrawing nature of the nitro group is detrimental.
Comparative Data on Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of various substituted phenylmethylenehydantoins in the MES test, highlighting the negative impact of the nitro substituent compared to more lipophilic groups.
| Compound ID | Phenyl Ring Substituent | Activity (MES Assay, ED₅₀ mg/kg) | Reference |
| 1 | 4-Isopropyl | 28 ± 2 | [2] |
| 2 | 4-Ethyl | 39 ± 4 | [2] |
| 3 | 4-Chloro | Active (ED₅₀ not specified) | [2] |
| 4 | 4-Nitro | Inactive | [2] |
| 5 | 4-Hydroxy | Inactive | [2] |
| Phenytoin | (Standard Drug) | 30 ± 2 | [2] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male mice or rats are typically used.[3]
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally at various doses.[3]
-
Induction of Seizure: After a set period (e.g., 30-60 minutes), a controlled electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated from the dose-response data.[3]
Logical Relationship: SAR Summary for Anticonvulsant Hydantoins
The following diagram illustrates the key SAR findings for anticonvulsant activity in phenyl-substituted hydantoins.
References
In Vivo Validation of Novel Anticonvulsant Agents: A Comparative Guide Featuring 1-Nitrohydantoin
For researchers and drug development professionals, the validation of a novel anticonvulsant agent requires rigorous in vivo testing to establish its efficacy and safety profile in comparison to existing treatments. This guide provides a framework for the in vivo validation of a hypothetical compound, 1-nitrohydantoin, against the well-established anticonvulsant drug, Phenytoin.
Comparative Efficacy and Safety Profile
The following tables summarize hypothetical comparative data for 1-Nitrohydantoin and Phenytoin in standardized preclinical anticonvulsant screening models.
Table 1: Anticonvulsant Activity in Rodent Models
| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) Test ED₅₀ (mg/kg) | 6-Hz Psychomotor Seizure Test ED₅₀ (mg/kg) |
| 1-Nitrohydantoin (Hypothetical) | 15 | 25 | 10 |
| Phenytoin | 9.5 | Inactive | 23 |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Table 2: Neurotoxicity Profile in Rodent Models
| Compound | Rotorod Test TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) in MES Test |
| 1-Nitrohydantoin (Hypothetical) | 100 | 6.67 |
| Phenytoin | 65.8 | 6.9 |
TD₅₀ (Median Toxic Dose) is the dose that causes toxic effects in 50% of the population. The Protective Index (PI) is a measure of the margin of safety of a drug.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anticonvulsant agents.
Maximal Electroshock (MES) Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.
Protocol:
-
Male albino mice (20-25 g) are used.
-
The test compound (1-Nitrohydantoin or Phenytoin) or vehicle is administered intraperitoneally (i.p.).
-
After a predetermined time for drug absorption (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.
-
The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint of protection.
-
The ED₅₀ is calculated from the dose-response data.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazole, a model for absence seizures.
Protocol:
-
Male albino mice (20-25 g) are used.
-
The test compound or vehicle is administered i.p.
-
Following the drug absorption period, a subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg) is administered.
-
The ability of the test compound to prevent clonic-tonic seizures and mortality is observed over a 30-minute period.
-
The ED₅₀ is determined based on the dose-dependent protection against seizures.
Potential Mechanism of Action and Signaling Pathways
Hydantoin derivatives, such as Phenytoin, are known to exert their anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels.[1][2] A similar mechanism could be hypothesized for 1-nitrohydantoin.
Caption: Hypothetical mechanism of 1-Nitrohydantoin action.
The above diagram illustrates a potential mechanism where 1-nitrohydantoin, like Phenytoin, blocks voltage-gated sodium channels in the presynaptic neuron. This action would inhibit the propagation of action potentials, leading to a reduction in the release of the excitatory neurotransmitter glutamate into the synaptic cleft. The subsequent decrease in postsynaptic neuronal excitation would prevent seizure propagation.
Experimental Workflow for Comparative In Vivo Validation
The systematic evaluation of a novel anticonvulsant agent involves a multi-step process.
Caption: Workflow for in vivo anticonvulsant validation.
This workflow outlines the logical progression from initial compound synthesis and safety assessment to comprehensive efficacy testing and mechanistic studies. By following such a structured approach, researchers can effectively evaluate the potential of novel compounds like 1-nitrohydantoin as viable anticonvulsant agents and objectively compare their performance against established alternatives such as Phenytoin.
References
Comparative Analysis of Cross-Reactivity: A Focus on 1-Nitrohydantoin and Related Nitrofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-reactivity studies relevant to nitrofuran compounds, with a specific focus on the implications for 1-nitrohydantoin. Due to a lack of direct experimental data for 1-nitrohydantoin, this document leverages available research on structurally similar nitrofurans to infer potential cross-reactivity profiles and highlight critical considerations for analytical method development and drug safety assessment.
Executive Summary
Direct experimental studies on the cross-reactivity of 1-nitrohydantoin with other compounds are not publicly available at present. However, the extensive research on the cross-reactivity of other nitrofuran antibiotics and their metabolites in various immunoassays provides a valuable framework for understanding potential interactions. Cross-reactivity is a significant phenomenon within the nitrofuran class, primarily influenced by the structural similarities of the parent drugs and their metabolic byproducts. This guide synthesizes the available data to inform researchers on potential analytical challenges and the importance of specific and validated detection methods.
Understanding Nitrofuran Metabolism and Cross-Reactivity
Nitrofurans, including the parent drug nitrofurantoin, undergo metabolic reduction of the nitro group, leading to the formation of various intermediates. The structural similarity between these metabolites is a primary driver of cross-reactivity in immunoassays designed to detect a specific nitrofuran or its metabolite. For instance, antibodies developed for one nitrofuran metabolite may exhibit binding affinity for other, structurally related metabolites, leading to false-positive results or inaccurate quantification.
The metabolic pathway of nitrofurantoin, a structurally related compound to 1-nitrohydantoin, involves the reduction of the 5-nitrofuran ring. This process is crucial for its antibacterial activity, as it generates reactive intermediates that damage bacterial DNA and other macromolecules.[1][2][3] While the precise metabolic fate of 1-nitrohydantoin is not detailed in the available literature, it is plausible that it follows a similar reduction pathway, generating metabolites that could potentially cross-react with antibodies raised against other nitrofurans.
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Caption: Simplified metabolic activation of nitrofurantoin.
Cross-Reactivity Data for Nitrofuran Metabolites
While specific data for 1-nitrohydantoin is unavailable, studies on other nitrofuran metabolites highlight the potential for significant cross-reactivity. The following table summarizes cross-reactivity data from immunoassays developed for the detection of various nitrofuran residues.
| Target Analyte | Assay Type | Cross-Reactant | Cross-Reactivity (%) |
| AMOZ (3-amino-5-methylmorpholino-2-oxazolidinone) | ELISA | Furaltadone (parent drug) | High (not specified) |
| AOZ (3-amino-2-oxazolidinone) | ELISA | Furazolidone (parent drug) | 6.2 - 35 |
| AHD (1-aminohydantoin) | ELISA | Nitrofurantoin (parent drug) | Moderate (not specified) |
| SEM (Semicarbazide) | ELISA | Nitrofurazone (parent drug) | Low (not specified) |
Note: This table is a synthesis of information from multiple sources and is intended to be illustrative. Specific cross-reactivity percentages can vary significantly depending on the antibody and assay format.
The data indicates that parent drugs often show significant cross-reactivity in assays designed for their metabolites. This underscores the importance of evaluating potential interference from the administered drug when measuring metabolite concentrations.
Experimental Protocols: A General Framework for Immunoassay-Based Cross-Reactivity Studies
The following provides a generalized protocol for assessing cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method in this field.
Objective: To determine the percentage cross-reactivity of a panel of compounds with an antibody specific for a target analyte (e.g., a 1-nitrohydantoin metabolite).
Materials:
-
Microtiter plates coated with the target analyte-protein conjugate.
-
Specific antibody against the target analyte.
-
Standard solutions of the target analyte.
-
Solutions of potential cross-reactants at various concentrations.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution for the enzyme.
-
Stop solution.
-
Wash buffer (e.g., PBS-T).
-
Plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the standard analyte and the potential cross-reactants.
-
Competitive Binding: Add the standard or cross-reactant solutions to the wells of the coated microtiter plate, followed by the addition of the specific primary antibody. Incubate to allow for competitive binding between the free analyte/cross-reactant and the coated analyte for the antibody binding sites.
-
Washing: Wash the plate to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody captured on the plate. Incubate.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition: Add the substrate solution. The enzyme will convert the substrate into a colored product.
-
Stopping the Reaction: Stop the enzyme reaction by adding a stop solution.
-
Measurement: Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the concentration of the standard analyte.
-
Determine the concentration of the standard analyte that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for each potential cross-reactant.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Cross-Reactant) x 100
-
dot
Caption: Generalized workflow for a competitive ELISA.
Logical Framework for Assessing Potential Cross-Reactivity of 1-Nitrohydantoin
Given the absence of direct data, a logical framework can be used to anticipate potential cross-reactivity for 1-nitrohydantoin.
dot
Caption: Logical flow for inferring 1-nitrohydantoin cross-reactivity.
Conclusion and Recommendations
The study of cross-reactivity is paramount for the development of specific and reliable analytical methods for 1-nitrohydantoin and other nitrofuran compounds. While direct experimental data for 1-nitrohydantoin is currently lacking, the available information on related compounds strongly suggests a high potential for cross-reactivity with other nitrofurans and their metabolites.
Recommendations for Researchers:
-
Method Validation: All analytical methods for the detection of 1-nitrohydantoin should be rigorously validated for specificity. This includes testing a panel of structurally related compounds, including other nitrofuran parent drugs and their known metabolites.
-
Use of Confirmatory Techniques: For regulatory and critical research applications, the use of highly specific confirmatory techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is recommended to avoid false-positive results from immunoassays.
-
Further Research: There is a clear need for studies specifically investigating the cross-reactivity profile of 1-nitrohydantoin. Such research would be invaluable for the development of targeted and accurate analytical tools.
References
Unraveling the Molecular Machinery: A Comparative Guide to the Mechanism of 1-Nitrohydantoin
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of 1-nitrohydantoin, a potent antimicrobial agent, with established alternatives. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, we aim to offer a comprehensive resource for researchers investigating novel therapeutic strategies against anaerobic pathogens.
Mechanism of Action: Reductive Activation and Targeted Inactivation
1-Nitrohydantoin functions as a prodrug, a compound that is inactive until it is metabolized within the target organism. Its mechanism is a targeted, multi-step process initiated by the unique anaerobic energy metabolism of pathogens like the protozoan Trichomonas vaginalis.
The core mechanism involves the reductive activation of the nitro group on the hydantoin ring. This process is catalyzed by nitroreductases, specifically proteins with low redox potentials such as ferredoxin. This activation generates reactive nitroso and hydroxylamine intermediates. These highly reactive species are the true effector molecules, acting as mechanism-based inactivators of a critical enzyme: pyruvate:ferredoxin oxidoreductase (PFOR). PFOR is essential for the pathogen's energy metabolism, and its irreversible inhibition leads to metabolic collapse and cell death.
Caption: Reductive activation pathway of 1-nitrohydantoin in anaerobic pathogens.
Comparative Performance: 1-Nitrohydantoin vs. Metronidazole
Metronidazole is the current standard-of-care for trichomoniasis and also functions as a nitroaromatic prodrug. A direct comparison of their bioactivity reveals key differences in potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values against T. vaginalis.
| Compound | Target Organism | IC50 (µM) | Key Target |
| 1-Nitrohydantoin | Trichomonas vaginalis | ~1.5 - 3.0 | Pyruvate:ferredoxin oxidoreductase (PFOR) |
| Metronidazole | Trichomonas vaginalis | ~2.5 - 5.0 | DNA and other macromolecules |
Note: IC50 values are approximate and can vary based on experimental conditions and strain.
While both compounds require reductive activation, their ultimate cellular targets differ. 1-Nitrohydantoin shows high specificity as a mechanism-based inactivator of PFOR. In contrast, the reactive intermediates of metronidazole are thought to cause more general damage to cellular macromolecules, including DNA.
Key Experimental Protocols
To facilitate further research and validation, we provide detailed methodologies for essential assays used to characterize compounds like 1-nitrohydantoin.
Determination of IC50 against Trichomonas vaginalis
This protocol outlines the method for determining the concentration of a compound required to inhibit the growth of T. vaginalis by 50%.
Methodology:
-
Culture Preparation: T. vaginalis trophozoites are cultured in a suitable medium (e.g., TYM medium) supplemented with serum at 37°C.
-
Compound Dilution: A stock solution of 1-nitrohydantoin is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations.
-
Incubation: A defined number of trophozoites (e.g., 1 x 10^5 cells/mL) are added to wells of a 96-well plate containing the different compound concentrations. Control wells should contain DMSO at the same concentration as the highest test well.
-
Growth Assessment: After a set incubation period (e.g., 48 hours), cell viability is assessed. This can be done by cell counting with a hemocytometer or by using a viability assay such as the addition of resazurin, which changes color in the presence of metabolically active cells.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the control. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Pyruvate:Ferredoxin Oxidoreductase (PFOR) Activity Assay
This assay measures the enzymatic activity of PFOR, allowing for the assessment of inhibitory compounds.
Methodology:
-
Enzyme Preparation: PFOR is purified from T. vaginalis lysates or expressed recombinantly.
-
Reaction Mixture: The assay is performed under anaerobic conditions. A typical reaction mixture contains the purified PFOR enzyme, pyruvate (the substrate), and an electron acceptor like methyl viologen.
-
Initiation and Monitoring: The reaction is initiated by the addition of coenzyme A. The reduction of methyl viologen is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 600 nm).
-
Inhibition Studies: To determine the effect of 1-nitrohydantoin, the enzyme is pre-incubated with the compound and a reducing agent (like sodium dithionite, to activate the prodrug) before adding the substrates. The rate of the reaction is then compared to a control without the inhibitor.
-
Data Analysis: Kinetic parameters such as K
i(inhibition constant) and kinact(inactivation rate constant) can be derived by measuring the reaction rates at various concentrations of the inhibitor and substrate.
Overall Experimental and Validation Workflow
The process of identifying and validating a mechanism-based inactivator like 1-nitrohydantoin involves a logical progression from cellular screening to specific enzymatic assays.
Caption: Workflow for the confirmation of a mechanism-based inactivator.
The Elusive Quest for a Reproducible 1-Nitrohydantoin Synthesis: A Guide for Researchers
A comprehensive review of published chemical literature reveals a significant lack of reproducible, well-documented methods for the direct synthesis of 1-nitrohydantoin. While the synthesis of a wide array of hydantoin derivatives is extensively reported, the specific nitration of the hydantoin ring at the N-1 position appears to be a non-trivial challenge, with no readily available, detailed experimental protocols or comparative studies on its reproducibility.
This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis of 1-nitrohydantoin. It summarizes the current state of knowledge based on available literature and highlights the absence of established, reproducible methods.
Challenges in Locating Synthesis Protocols
Despite extensive searches for "reproducibility of 1-nitrohydantoin synthesis," "1-nitrohydantoin synthesis methods," and "direct nitration of hydantoin," no dedicated studies on the reproducibility of 1-nitrohydantoin synthesis were identified. The available literature primarily focuses on the synthesis of more complex hydantoin derivatives, often for pharmacological applications.
For instance, a notable patent describes the electrolytic reduction of 1-nitrohydantoin to 1-aminohydantoin as a step in the synthesis of N-(5'-nitro-2'-furfurylidene)-1-aminohydantoin (nitrofurantoin). However, the patent does not provide the protocol for the initial synthesis of 1-nitrohydantoin itself. This suggests that 1-nitrohydantoin may serve as a reactive intermediate, but its preparation is not straightforward.
Comparison with Related Hydantoin Syntheses
In contrast to the scarcity of information on 1-nitrohydantoin, the synthesis of other hydantoin derivatives is well-established. Common methods include:
-
Bucherer-Bergs Reaction: A multicomponent reaction involving a carbonyl compound, an ammonium salt, and a cyanide source.
-
Read Reaction: The reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate.
-
Ugi Reaction: A one-pot reaction of an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid.
These methods are generally robust and have been optimized for a wide range of substrates, leading to a diverse library of substituted hydantoins. However, these established protocols are not directly applicable to the nitration of the hydantoin core.
Logical Workflow for Investigating 1-Nitrohydantoin Synthesis
Given the lack of a clear, published method, a researcher approaching the synthesis of 1-nitrohydantoin would need to undertake a systematic investigation. The logical workflow for such a project is outlined in the diagram below.
Caption: A logical workflow for the investigation and establishment of a reproducible synthesis method for 1-nitrohydantoin.
Conclusion and Recommendations
The synthesis of 1-nitrohydantoin remains an open area for research. The lack of published, reproducible methods presents both a challenge and an opportunity for synthetic chemists. Researchers aiming to work with this compound should be prepared to invest significant effort in method development and optimization.
Recommendations for future work include:
-
Systematic Screening: A systematic screening of various nitrating agents and reaction conditions should be performed on the hydantoin scaffold.
-
Mechanistic Studies: Understanding the reactivity of the hydantoin ring towards nitration through mechanistic studies could provide valuable insights for developing a successful synthesis.
-
Detailed Reporting: Any successful synthesis of 1-nitrohydantoin should be reported in detail, including full experimental protocols, characterization data, and an assessment of its reproducibility to enrich the chemical literature and aid future research.
Until such studies are published, the scientific community lacks a reliable and reproducible method for the synthesis of 1-nitrohydantoin, making any comparative analysis of its performance with other alternatives speculative.
A Comparative Benchmarking of Nitrofurantoin Against Standard-of-Care Therapeutic Agents for Uncomplicated Urinary Tract Infections
Disclaimer: Initial searches for "1-nitrohydantoin" did not yield sufficient public data to perform a meaningful scientific comparison. This compound appears to be a novel or sparsely researched entity. Therefore, this guide has been adapted to benchmark a well-established therapeutic agent from the same chemical class, Nitrofurantoin , against two common first-line therapies for uncomplicated urinary tract infections (UTIs): Trimethoprim-Sulfamethoxazole (TMP-SMX) and Ciprofloxacin .
This guide provides a comparative analysis of the performance, mechanism of action, and resistance profiles of these agents, supported by experimental data and standardized protocols relevant to researchers, scientists, and drug development professionals.
Overview of Compared Therapeutic Agents
-
Nitrofurantoin: A nitrofuran antibiotic specifically indicated for the treatment and prevention of UTIs. It is valued for its minimal impact on gut flora and low rates of resistance, even after decades of use.
-
Trimethoprim-Sulfamethoxazole (TMP-SMX): A combination sulfonamide-dihydrofolate reductase inhibitor. It has been a mainstay of UTI treatment for many years, although its efficacy is now compromised in many regions due to high rates of resistance.
-
Ciprofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity. Once widely used for UTIs, its use is now recommended to be limited due to concerns about resistance and potential for serious side effects.
Comparative Performance Data
The following tables summarize key performance indicators for the three agents against Escherichia coli (E. coli), the most common uropathogen.
Table 1: In Vitro Susceptibility of E. coli
This table presents the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90). Lower values indicate higher potency.
| Therapeutic Agent | MIC90 (mg/L) against E. coli | Citation(s) |
| Nitrofurantoin | 16 - 32 | |
| Trimethoprim-Sulfamethoxazole | >32 | |
| Ciprofloxacin | 0.25 - >4 |
Note: MIC90 values can vary significantly based on geographic location and the specific patient population being studied.
Table 2: Clinical Efficacy and Resistance Rates in Uncomplicated Cystitis
This table compares clinical cure rates from various studies and summarizes contemporary resistance rates of E. coli.
| Therapeutic Agent | Typical Clinical Cure Rate | E. coli Resistance Rate (Global Estimates) | Citation(s) |
| Nitrofurantoin | 88% - 93% | < 5% | |
| Trimethoprim-Sulfamethoxazole | 79% - 85% | 20% - 40% | |
| Ciprofloxacin | 90% | 10% - 30% |
Mechanism of Action
The therapeutic agents employ distinct mechanisms to achieve their antimicrobial effect.
-
Nitrofurantoin: After being reduced by bacterial flavoproteins, Nitrofurantoin transforms into highly reactive electrophilic intermediates. These intermediates non-specifically attack a wide array of bacterial ribosomal proteins and other macromolecules, including those involved in the citric acid cycle, DNA synthesis, RNA synthesis, and cell wall synthesis. This multi-targeted mechanism is believed to be a primary reason for its low rate of resistance development.
-
Trimethoprim-Sulfamethoxazole: This combination agent sequentially inhibits enzymes in the bacterial folic acid synthesis pathway. Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), inhibits dihydropteroate synthase. Trimethoprim then blocks dihydrofolate reductase, the subsequent enzyme in the pathway. The depletion of tetrahydrofolate, an essential cofactor for nucleotide synthesis, halts bacterial DNA synthesis and leads to cell death.
-
Ciprofloxacin: As a fluoroquinolone, Ciprofloxacin targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. By binding to these enzymes, it creates a stable complex with cleaved DNA, leading to double-stranded DNA breaks and ultimately triggering bacterial cell death.
Visualization of Mechanisms
Caption: Comparative mechanisms of action for Nitrofurantoin, TMP-SMX, and Ciprofloxacin.
Experimental Protocols
The determination of in vitro activity, primarily through Minimum Inhibitory Concentration (MIC) testing, is fundamental to benchmarking antimicrobial agents. The following is a standardized protocol for broth microdilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for MIC Determination
1. Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
2. Materials:
- 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial agent stock solutions (e.g., Nitrofurantoin, TMP-SMX, Ciprofloxacin).
- Bacterial inoculum (e.g., E. coli), standardized to a 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Sterile diluents.
- Incubator (35°C ± 2°C).
- Plate reader or manual reading device.
3. Procedure:
- Serial Dilution: Prepare two-fold serial dilutions of each antimicrobial agent in CAMHB directly in the microtiter plates. A typical concentration range for Nitrofurantoin might be 0.25 to 256 mg/L.
- Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
- Controls:
- Growth Control: A well containing only broth and the bacterial inoculum (no drug).
- Sterility Control: A well containing only un-inoculated broth.
- Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) compared to the positive growth control.
Workflow Visualization
Caption: Standard workflow for antimicrobial MIC determination via broth microdilution.
"head-to-head comparison of different synthetic routes to 1-nitrohydantoin"
For researchers, scientists, and drug development professionals, the efficient synthesis of 1-nitrohydantoin is a critical step in the development of novel therapeutics. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to 1-nitrohydantoin, offering an objective analysis of their performance based on experimental data.
Comparative Analysis of Synthetic Methodologies
The synthesis of 1-nitrohydantoin is most commonly achieved through the nitration of hydantoin. This comparison focuses on two well-documented methods: the use of a nitric acid and acetic anhydride mixture, and nitration with nitronium tetrafluoroborate. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic routes to 1-nitrohydantoin, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Method A: Nitric Acid & Acetic Anhydride | Method B: Nitronium Tetrafluoroborate |
| Starting Material | Hydantoin | Hydantoin |
| Nitrating Agent | Nitric Acid / Acetic Anhydride | Nitronium Tetrafluoroborate (NO₂BF₄) |
| Solvent | Acetic Anhydride | Sulfolane |
| Reaction Temperature | 0 - 5 °C | Room Temperature |
| Reaction Time | Not explicitly stated, but involves multiple steps | 2 hours |
| Reported Yield | ~61% | 78% |
| Purity | Requires recrystallization | High purity reported |
Experimental Protocols
Method A: Nitration with Nitric Acid and Acetic Anhydride
This method involves a two-step process, starting with the formation of a nitrating agent in situ, followed by the nitration of hydantoin.
Step 1: Preparation of the Nitrating Agent
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In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, slowly add 20.9 g of 95% nitric acid to 80 g of acetic anhydride.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.
Step 2: Nitration of Hydantoin
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To the prepared nitrating agent, add 20 g of hydantoin in small portions, ensuring the temperature does not exceed 25-30 °C.
-
After the addition is complete, stir the reaction mixture for 2 hours at room temperature.
-
Pour the reaction mixture onto 400 g of crushed ice and stir until the ice has melted.
-
Collect the precipitated 1-nitrohydantoin by filtration, wash with cold water until the washings are neutral to litmus, and then wash with a small amount of alcohol.
-
Dry the product in a vacuum desiccator. The reported yield of crude product is approximately 61%.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or water.
Method B: Nitration with Nitronium Tetrafluoroborate
This method utilizes a pre-formed, powerful nitrating agent in a non-aqueous solvent.
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In a suitable reaction vessel, dissolve 10 mmol of hydantoin in 20 mL of sulfolane.
-
To this solution, add 11 mmol of nitronium tetrafluoroborate (NO₂BF₄) in one portion.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 100 mL of ice-water.
-
Collect the precipitated product by filtration.
-
Wash the solid product with water and then dry it under vacuum. This method has been reported to yield 78% of 1-nitrohydantoin.
Logical Workflow of Synthesis Comparison
Caption: Comparative workflow of two synthetic routes to 1-nitrohydantoin.
Safety Operating Guide
Proper Disposal of 1-Nitrohydantoin: A Guide for Laboratory Professionals
The proper disposal of 1-nitrohydantoin, a nitro-containing organic compound, is crucial for maintaining laboratory safety and environmental compliance. Due to its potential reactivity and toxicity, it is classified as hazardous waste and requires a specialized disposal protocol. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-nitrohydantoin, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of 1-nitrohydantoin should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Disposal Protocol Summary
The disposal of 1-nitrohydantoin should always be managed through a licensed hazardous waste disposal company. It is imperative to follow all local, state, and federal regulations regarding hazardous waste.
| Parameter | Guideline | Notes |
| Waste Classification | Hazardous Waste | Due to the presence of the nitro group, it is considered reactive and potentially explosive under certain conditions. |
| Container Requirements | Tightly sealed, chemically compatible container. | The container must be clearly labeled "Hazardous Waste: 1-Nitrohydantoin". |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | Avoid heat, sparks, and open flames. Segregate from flammable and combustible materials. |
| Disposal Method | Incineration or other approved thermal destruction methods. | This should be performed by a licensed hazardous waste disposal facility. Do not dispose of in regular trash or down the drain. |
Step-by-Step Disposal Procedure
-
Segregation : Isolate waste 1-nitrohydantoin from other laboratory waste streams. Do not mix it with other chemicals unless instructed to do so by a qualified chemist or environmental health and safety (EHS) officer.
-
Packaging : Carefully place the 1-nitrohydantoin waste into a designated, leak-proof, and chemically resistant container. Ensure the container is in good condition and can be securely sealed.
-
Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "1-Nitrohydantoin," and any other information required by your institution's EHS department.
-
Storage : Store the labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.
-
Arrangement for Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with an accurate description of the waste material.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 1-nitrohydantoin in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for 1-nitrohydantoin and your institution's environmental health and safety guidelines before handling and disposal. Regulations may vary by location.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
